molecular formula C14H11Cl2NO B454686 3',4'-Dichlorophenylacetanilide CAS No. 27816-82-6

3',4'-Dichlorophenylacetanilide

Cat. No.: B454686
CAS No.: 27816-82-6
M. Wt: 280.1g/mol
InChI Key: WOLDJAKASQLODM-UHFFFAOYSA-N
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Description

3',4'-Dichlorophenylacetanilide (CAS 27816-82-6) is a chemical compound with the molecular formula C14H11Cl2NO and a molecular weight of 280.15 g/mol. It is a solid with a calculated density of 1.352 g/cm³ and a high boiling point of approximately 469.6°C . This compound features a phenylacetamide group linked to a 3,4-dichlorophenyl ring, making it a potential intermediate in organic synthesis and materials science research. The presence of the amide functional group and chlorinated aromatic ring suggests its utility in constructing more complex molecular architectures, such as in the development of pharmaceuticals or agrochemicals. Researchers value this compound for its use as a building block in synthetic chemistry. It is strictly for research and laboratory use only. This product is not for human consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(3,4-dichlorophenyl)-2-phenylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C14H11Cl2NO/c15-12-7-6-11(9-13(12)16)17-14(18)8-10-4-2-1-3-5-10/h1-7,9H,8H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOLDJAKASQLODM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(=O)NC2=CC(=C(C=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00182133
Record name 3',4'-Dichlorophenylacetanilide
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Molecular Weight

280.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

27816-82-6
Record name 3',4'-Dichlorophenylacetanilide
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Record name 27816-82-6
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3',4'-Dichlorophenylacetanilide
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Foundational & Exploratory

A Comprehensive Technical Guide to the Physical Properties of 3',4'-Dichlorophenylacetanilide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3',4'-Dichlorophenylacetanilide, also known as N-(3,4-dichlorophenyl)acetamide, is an organic compound with the chemical formula C₈H₇Cl₂NO.[1] It belongs to the class of acetanilides and is characterized by a phenyl ring substituted with two chlorine atoms at the 3 and 4 positions, and an acetamido group. This compound serves as a valuable intermediate in the synthesis of various biologically active molecules and materials.[1][2] A thorough understanding of its physical properties is paramount for its effective utilization in research and development, ensuring proper handling, characterization, and application. This guide provides an in-depth analysis of the key physical characteristics of this compound, supported by experimental protocols and theoretical insights.

Molecular Structure

The structural arrangement of this compound is fundamental to its physical and chemical behavior. The presence of the dichlorinated phenyl ring and the amide functionality dictates its polarity, potential for intermolecular interactions, and spectroscopic signature.

Caption: Molecular structure of this compound.

Core Physical Properties

A summary of the key physical properties of this compound is presented in the table below. These values are critical for predicting the compound's behavior in various experimental settings.

PropertyValueSource(s)
CAS Number 2150-93-8[3]
Molecular Formula C₈H₇Cl₂NO[1]
Molecular Weight 204.05 g/mol [1]
Appearance Solid[4]
Melting Point 121-124 °C[3]
Solubility Moderately soluble in organic solvents, less soluble in water.
Purity Commercially available at 98% purity.[4]

In-Depth Analysis of Physical Properties

Melting Point

The melting point of a solid is a crucial indicator of its purity. For this compound, the reported melting point range is 121-124 °C.[3] This relatively sharp range suggests a crystalline solid with a well-defined lattice structure. The presence of impurities would typically lead to a broadening and depression of this melting range. The intermolecular forces influencing the melting point include dipole-dipole interactions arising from the polar amide group and the carbon-chlorine bonds, as well as van der Waals forces between the aromatic rings.

Solubility

This compound is described as being moderately soluble in organic solvents and less soluble in water. This solubility profile is consistent with its molecular structure, which contains both a large, nonpolar dichlorophenyl group and a polar amide group. The molecule's overall polarity allows for dissolution in moderately polar organic solvents. Its limited solubility in water is due to the hydrophobic nature of the dichlorinated aromatic ring, which outweighs the hydrophilic contribution of the amide group.

Spectroscopic Profile

Spectroscopic data is indispensable for the structural elucidation and confirmation of this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit characteristic signals corresponding to the aromatic protons, the amide proton, and the methyl protons of the acetyl group.[2]

  • Aromatic Region: The three protons on the dichlorophenyl ring would appear in the aromatic region of the spectrum. Their specific chemical shifts and splitting patterns will be influenced by the positions of the two chlorine atoms and the amide group.

  • Amide Proton (N-H): A broad singlet corresponding to the amide proton is expected. The chemical shift of this proton can be highly variable and is dependent on the solvent, concentration, and temperature due to hydrogen bonding and exchange phenomena.[5]

  • Acetyl Methyl Protons (-CH₃): A singlet integrating to three protons will be present, corresponding to the methyl group of the acetamido functionality.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. Distinct signals are expected for the carbonyl carbon of the amide, the two carbons of the acetyl group, and the six carbons of the dichlorophenyl ring. The chemical shifts of the aromatic carbons will be influenced by the electron-withdrawing effects of the chlorine atoms and the amide group.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is characterized by absorption bands typical of an aromatic amide.

  • N-H Stretch: A sharp absorption band in the region of 3300-3500 cm⁻¹ is expected for the N-H stretching vibration of the secondary amide.[6]

  • C=O Stretch (Amide I band): A strong absorption band between 1630 and 1690 cm⁻¹ is characteristic of the carbonyl stretching vibration of the amide group.[6][7]

  • N-H Bend (Amide II band): An absorption in the range of 1510-1570 cm⁻¹ is attributed to the N-H bending vibration coupled with C-N stretching.[6][7]

  • C-Cl Stretches: Absorptions corresponding to the C-Cl stretching vibrations are expected in the fingerprint region of the spectrum.

  • Aromatic C-H and C=C Stretches: Characteristic bands for aromatic C-H stretching will appear above 3000 cm⁻¹, and aromatic C=C stretching vibrations will be observed in the 1400-1600 cm⁻¹ region.[8]

Synthesis and Causality of Physical Properties

The most common synthetic route to this compound is the acylation of 3,4-dichloroaniline with either acetyl chloride or acetic anhydride.[1] This straightforward reaction highlights the nucleophilic character of the amino group on 3,4-dichloroaniline and the electrophilic nature of the acylating agent.

Synthesis_Workflow reactant1 3,4-Dichloroaniline reaction Acylation reactant1->reaction reactant2 Acetyl Chloride or Acetic Anhydride reactant2->reaction product This compound reaction->product

Caption: Synthetic workflow for this compound.

The physical properties of the final product are a direct consequence of this synthesis. The formation of the amide linkage introduces a rigid, planar unit with a significant dipole moment, contributing to the crystalline nature and higher melting point of the product compared to the starting aniline. The purification of the product, often through recrystallization, is essential to obtain a sharp melting point and is a practical application of its solubility characteristics.

Experimental Protocols

Determination of Melting Point by Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a highly accurate method for determining the melting point and purity of a crystalline solid.[9][10]

Methodology:

  • Sample Preparation: Accurately weigh 2-5 mg of this compound into a standard aluminum DSC pan.[10]

  • Encapsulation: Crimp the pan with an aluminum lid to encapsulate the sample.

  • Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

  • Thermal Program: Heat the sample at a constant rate, typically 10 °C/min, under an inert atmosphere (e.g., nitrogen).[11]

  • Data Analysis: The melting point is determined as the onset temperature of the endothermic melting peak in the resulting thermogram. The area under the peak is proportional to the enthalpy of fusion.

Causality: DSC measures the difference in heat flow required to increase the temperature of the sample and a reference. At the melting point, the sample absorbs a significant amount of energy (the latent heat of fusion) to transition from a solid to a liquid, resulting in a distinct endothermic peak. The onset of this peak provides a precise and reproducible measure of the melting temperature.[11]

Acquisition of ¹H NMR Spectrum

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution.[12]

Methodology:

  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. The choice of solvent is critical as it can influence the chemical shifts of exchangeable protons like the amide N-H.[12]

  • Spectrometer Setup: Insert the NMR tube into the spectrometer. The instrument is then locked onto the deuterium signal of the solvent, and the magnetic field is shimmed to achieve homogeneity.[12]

  • Acquisition: A standard one-dimensional proton NMR experiment is performed. This involves applying a radiofrequency pulse and recording the resulting free induction decay (FID).

  • Processing: The FID is subjected to a Fourier transform to generate the frequency-domain NMR spectrum. The spectrum is then phased, baseline-corrected, and referenced (typically to the residual solvent peak or an internal standard like tetramethylsilane, TMS).

Causality: The principle of NMR relies on the interaction of nuclear spins with an external magnetic field. Protons in different chemical environments within the molecule experience slightly different local magnetic fields, causing them to resonate at distinct frequencies. This difference in resonance frequency, known as the chemical shift, provides detailed information about the electronic environment of each proton.[5]

Conclusion

This technical guide has provided a detailed overview of the physical properties of this compound. From its fundamental molecular structure to its macroscopic properties like melting point and solubility, and its spectroscopic signature, a comprehensive understanding of these characteristics is essential for its successful application in scientific research and development. The provided experimental protocols offer a practical framework for the characterization of this and similar compounds, emphasizing the causal links between molecular structure, physical properties, and experimental observations.

References

  • Scribd. (n.d.). Experiment No.5 DSC Analysis. Retrieved from [Link]

  • Simon Fraser University. (n.d.). Chem 366-3 Page IX - 1 LAB MANUAL Differential Scanning Calorimetry. Retrieved from [Link]

  • Qualitest. (2025, May 7). DSC Test in Practice: Step-by-Step Guide to Accurate Thermal Analysis. Retrieved from [Link]

  • ACS Omega. (2020, April 8). DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components. Retrieved from [Link]

  • Illinois State University. (2015). Infrared Spectroscopy. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines. Retrieved from [Link]

  • ResearchGate. (2025, July 23). Evaluation of USP melting point standards by differential scanning calorimetry. Retrieved from [Link]

  • Royal Society of Chemistry. (2018). Chapter 5: Acquiring 1 H and 13 C Spectra. In Optimizing NMR Methods for Structure Elucidation: Characterizing Natural Products and Other Organic Compounds. Retrieved from [Link]

  • ResearchGate. (n.d.). ATR-FTIR spectra showing the Amide I, Amide II, and Amide III regions.... Retrieved from [Link]

  • Qualitest. (2025, May 7). DSC Test in Practice: Step-by-Step Guide to Accurate Thermal Analysis. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supporting information - Synthesis of amides directly from carboxylic acids and hydrazines. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Synthesis of amides directly from carboxylic acids and hydrazines - Supporting Information. Retrieved from [Link]

  • University of Cambridge. (2016). NMR Techniques in Organic Chemistry: a quick guide. Retrieved from [Link]

  • ACD/Labs. (2021, December 2). The Basics of Interpreting a Proton (¹H) NMR Spectrum. Retrieved from [Link]

  • Chemsrc. (2025, August 26). Acetamide,N-(3,4-dichlorophenyl). Retrieved from [Link]

Sources

An In-depth Technical Guide to the Synthesis of 3',4'-Dichlorophenylacetanilide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3',4'-Dichlorophenylacetanilide, systematically known as N-(3,4-Dichlorophenyl)acetamide, is a significant chemical intermediate with the CAS Registry Number 2150-93-8.[1][2] Its molecular structure, comprising an acetamide group bonded to a 3,4-dichlorinated phenyl ring, makes it a valuable precursor in the synthesis of a wide array of more complex organic molecules.[1][2] With a molecular formula of C₈H₇Cl₂NO and a molecular weight of 204.05 g/mol , this compound serves as a critical building block in the development of pharmaceuticals and agrochemicals, such as herbicides like propanil, linuron, and diuron.[2][3][4] This guide provides a comprehensive overview of the principal synthetic pathways, an analysis of experimental considerations, and detailed protocols for its preparation, tailored for researchers and professionals in chemical and drug development.

Core Synthesis Principle: N-Acetylation of 3,4-Dichloroaniline

The synthesis of this compound is fundamentally an N-acetylation reaction. This classic transformation involves the formation of an amide bond between the nitrogen atom of the primary amine, 3,4-dichloroaniline, and the carbonyl carbon of an acetylating agent. The reaction is a cornerstone of organic synthesis, often employed to protect amine groups or to build more complex amide-containing structures.[5]

The general mechanism is a nucleophilic acyl substitution. The lone pair of electrons on the nitrogen atom of 3,4-dichloroaniline acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acetylating agent. This is followed by the departure of a leaving group, resulting in the formation of the stable amide product.

G cluster_reactants Reactants cluster_product Product Reactant1 3,4-Dichloroaniline Reaction_Center N-Acetylation (Nucleophilic Acyl Substitution) Reactant1->Reaction_Center + Reactant2 Acetylating Agent (e.g., Acetic Anhydride, Acetyl Chloride) Reactant2->Reaction_Center Product This compound Reaction_Center->Product G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification & Analysis A1 Dissolve 3,4-dichloroaniline in appropriate solvent A2 Add base (if using acetyl chloride) B1 Cool mixture in ice bath A1->B1 B2 Add acetylating agent (e.g., Acetic Anhydride or Acetyl Chloride) B1->B2 B3 Stir at specified temperature and time B2->B3 C1 Quench reaction and/or perform aqueous washes B2->C1 C2 Collect solid via vacuum filtration C1->C2 C3 Dry organic layer and remove solvent D1 Recrystallize crude product C2->D1 C3->D1 D2 Dry pure product D1->D2 D3 Characterize (MP, NMR, IR) D2->D3

Caption: A generalized experimental workflow for the synthesis of this compound.

Conclusion

The synthesis of this compound via the N-acetylation of 3,4-dichloroaniline is a robust and well-established chemical transformation. While traditional methods using acetic anhydride or acetyl chloride are reliable and high-yielding, modern techniques such as microwave-assisted synthesis offer significant advantages in terms of speed and environmental friendliness. The choice of a specific pathway should be guided by a thorough analysis of the reaction scale, available resources, and desired product specifications. The protocols and comparative data provided in this guide offer a solid foundation for researchers to successfully and efficiently synthesize this valuable chemical intermediate.

References

  • SciELO. (2023, August 11). Synthesis of New Fatty N-Acylamino Amides from 3,4-Dichloroaniline with Crop Protection Activity. Available at: [Link]

  • LookChem. (n.d.). Cas 5462-30-6,N1-(4,5-DICHLORO-2-NITROPHENYL)ACETAMIDE. Available at: [Link]

  • National Institutes of Health (NIH). (n.d.). A New Intermediate in the Mineralization of 3,4-Dichloroaniline by the White Rot Fungus Phanerochaete chrysosporium. Available at: [Link]

  • Organic Syntheses. (n.d.). A Publication of Reliable Methods for the Preparation of Organic Compounds. Available at: [Link]

  • Chemistry LibreTexts. (2021, August 16). 1: Acetylation of Aniline (Experiment). Available at: [Link]

  • SciSpace. (n.d.). The incorporation of 3,4-dichloroaniline, a pesticide metabolite, into dehydrogenation polymers of coniferyl alcohol (dhps). Available at: [Link]

  • Google Patents. (n.d.). WO2018228984A1 - Process for preparing 3,4-dichloro-n-(2-cyanophenyl)-5-isothiazolecarboxamide.
  • Der Pharma Chemica. (2011). Studies on N-acetylation of anilines with acetyl chloride using phase transfer catalysts in different solvents. Available at: [Link]

  • Google Patents. (n.d.). US3291832A - Process for preparing 3, 4 dichloroaniline.
  • Wikipedia. (n.d.). 3,4-Dichloroaniline. Available at: [Link]

  • Google Patents. (n.d.). EP0398542B1 - Process for preparing 3,4-dichloroaniline.
  • National Institutes of Health (NIH). (2013, August 23). 3,4-Dichlorophenoxyacetate interleaved into anionic clay for controlled release formulation of a new environmentally friendly agrochemical. Available at: [Link]

  • ResearchGate. (2016, March 17). Improved procedure for the synthesis of N-substituted 3,4-dichloromaleimides. Available at: [Link]

  • Google Patents. (n.d.). EP0431487B1 - Process for preparing 3,4'-dichlorodiphenyl-ether.
  • International Journal of Advanced Research in Science, Communication and Technology (ijarsct). (n.d.). Solvent and Catalyst Free Acylation of Anilines with Acetic Acid. Available at: [Link]

  • International Journal of Creative Research Thoughts (IJCRT). (2025, April). Acetylation Of Aromatic Amines: Use Of Acidic Catalyst For Efficient Reactions. Available at: [Link]

  • PubChem. (n.d.). 3,4-Dichloroaniline | C6H5Cl2N | CID 7257. Available at: [Link]

Sources

Navigating the Bioactive Landscape of 3',4'-Dichlorophenylacetanilide Derivatives: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Unveiling the Potential of a Privileged Scaffold

To the dedicated researchers, scientists, and drug development professionals who relentlessly pursue novel therapeutic agents, this guide offers a deep dive into the known biological activities of 3',4'-Dichlorophenylacetanilide derivatives. While direct and extensive research on this specific scaffold remains an emerging field, this document synthesizes critical findings from structurally related compounds, providing a robust framework for future investigation. The 3',4'-dichlorophenyl moiety, a common feature in numerous bioactive molecules, coupled with the versatile acetanilide backbone, presents a compelling case for exploration. This guide will illuminate the path for harnessing the therapeutic potential of these derivatives, focusing on their antimicrobial, anti-inflammatory, and analgesic properties. We will delve into the causality behind experimental designs, present validated protocols, and explore the intricate dance of structure-activity relationships that govern their biological effects.

I. The Synthetic Gateway: Crafting this compound Derivatives

The synthesis of this compound derivatives typically follows established amidation protocols. The foundational approach involves the reaction of 3,4-dichloroaniline with an appropriate acylating agent, such as acetyl chloride or acetic anhydride. The choice of solvent and reaction conditions can be optimized to improve yield and purity.

Experimental Protocol: General Synthesis of N-(3,4-dichlorophenyl)acetamide

Objective: To synthesize the core this compound scaffold.

Materials:

  • 3,4-dichloroaniline

  • Acetyl chloride (or acetic anhydride)

  • Anhydrous diethyl ether (or a suitable aprotic solvent)

  • Pyridine (or another suitable base)

  • Magnetic stirrer and stirring bar

  • Round-bottom flask

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

  • Recrystallization solvent (e.g., ethanol/water mixture)

Procedure:

  • In a round-bottom flask, dissolve 3,4-dichloroaniline in anhydrous diethyl ether.

  • Add a stoichiometric equivalent of pyridine to the solution to act as a base and scavenger for the HCl byproduct.

  • Cool the mixture in an ice bath.

  • Slowly add acetyl chloride (dissolved in anhydrous diethyl ether) to the cooled solution with continuous stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is washed sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.

  • The organic layer is dried over anhydrous sodium sulfate and the solvent is removed under reduced pressure using a rotary evaporator.

  • The crude product is purified by recrystallization from a suitable solvent system to yield N-(3,4-dichlorophenyl)acetamide.

Causality of Experimental Choices:

  • Aprotic Solvent: The use of an aprotic solvent like diethyl ether is crucial to prevent the hydrolysis of the highly reactive acetyl chloride.

  • Base: Pyridine is used to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards product formation.

  • Controlled Addition: Slow addition of acetyl chloride at low temperatures helps to control the exothermic nature of the reaction and minimize side-product formation.

II. Antimicrobial Frontiers: Combating Pathogenic Threats

Derivatives of acetanilide and compounds bearing the dichlorophenyl moiety have demonstrated notable antimicrobial activity.[1][2] The lipophilic nature of the dichlorophenyl group is believed to facilitate the passage of these molecules through the lipid-rich cell membranes of bacteria and fungi.

A. Antibacterial and Antifungal Spectrum

Studies on various acetanilide derivatives have shown a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[2] For instance, certain synthesized acetanilide derivatives have shown significant zones of inhibition against Bacillus subtilis, Bacillus cereus (Gram-positive), Escherichia coli, and Pseudomonas aeruginosa (Gram-negative) when compared to standard drugs like streptomycin.[1] The presence of halogen atoms, such as chlorine, on the phenyl ring is often associated with enhanced antimicrobial effects.[3]

Table 1: Representative Antimicrobial Activity of Structurally Related Compounds

Compound ClassTest OrganismActivity MetricResultReference
Acetanilide DerivativesE. coliZone of InhibitionComparable to Streptomycin[1]
Acetanilide DerivativesS. aureusZone of InhibitionComparable to Streptomycin[1]
Dichlorophen-functionalized AuNPsCarbapenem-Resistant EnterobacteriaceaeMIC4-16 µg/mL[4]
Chloro-phenylthiazolyl-s-triazinesE. coliMICComparable to Penicillin[5]
B. Proposed Mechanisms of Antimicrobial Action

While the precise mechanisms for this compound derivatives are yet to be elucidated, insights can be drawn from related structures. The antimicrobial action of many organic compounds is often attributed to their ability to disrupt cellular integrity and function.

1. Membrane Disruption: The lipophilic dichlorophenyl group may intercalate into the bacterial cell membrane, altering its fluidity and permeability. This can lead to the leakage of essential intracellular components and ultimately, cell death.[4]

2. Enzyme Inhibition: These derivatives could potentially inhibit essential microbial enzymes. For example, the acetanilide moiety might mimic a natural substrate, leading to competitive or non-competitive inhibition of enzymes involved in crucial metabolic pathways.

3. Oxidative Stress: Some antimicrobial agents exert their effect by inducing the production of reactive oxygen species (ROS) within the microbial cell, leading to oxidative damage to proteins, lipids, and DNA.[4]

Diagram 1: Putative Antimicrobial Mechanisms

Compound This compound Derivative Membrane Bacterial Cell Membrane Compound->Membrane Intercalation Enzymes Essential Microbial Enzymes Compound->Enzymes Binding ROS Reactive Oxygen Species (ROS) Compound->ROS Induction Disruption Membrane Disruption & Increased Permeability Membrane->Disruption Inhibition Enzyme Inhibition Enzymes->Inhibition Damage Oxidative Damage ROS->Damage

Caption: Putative mechanisms of antimicrobial action.

C. Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

Objective: To determine the Minimum Inhibitory Concentration (MIC) of this compound derivatives against pathogenic bacteria.

Materials:

  • Synthesized this compound derivatives

  • Bacterial strains (e.g., S. aureus, E. coli)

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Spectrophotometer (plate reader)

  • Positive control (e.g., Ciprofloxacin)

  • Negative control (DMSO or solvent used for dissolving compounds)

Procedure:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • Perform serial two-fold dilutions of the compound in MHB in the wells of a 96-well plate.

  • Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard and further dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Inoculate each well with the bacterial suspension. Include wells for positive control (bacteria + standard antibiotic), negative control (bacteria + solvent), and sterility control (MHB only).

  • Incubate the plates at 37°C for 18-24 hours.

  • Determine the MIC as the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be assessed visually or by measuring the optical density at 600 nm.

Trustworthiness of the Protocol: This is a standardized and widely accepted method (CLSI guidelines) for determining antimicrobial susceptibility. The inclusion of positive, negative, and sterility controls ensures the validity of the results.

III. Taming Inflammation and Pain: Anti-inflammatory and Analgesic Potential

Acetanilide was one of the first synthetic analgesics, and its derivatives, along with compounds containing a dichlorophenyl group, have been investigated for their anti-inflammatory and analgesic properties.[6][7][8] The mechanism of action is often linked to the inhibition of enzymes involved in the inflammatory cascade.

A. Inhibition of Inflammatory Mediators

The anti-inflammatory effects of many non-steroidal anti-inflammatory drugs (NSAIDs) are mediated through the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins.[9] It is plausible that this compound derivatives could also exert their anti-inflammatory effects through this pathway.

Table 2: Representative Anti-inflammatory Activity of Structurally Related Compounds

Compound ClassIn Vivo ModelActivity MetricResultReference
Acetanilide DerivativesCarrageenan-induced paw edemaInhibition of EdemaSignificant[9]
5-(3,4-dichlorophenyl)-1,3,4-oxadiazole derivativesCarrageenan-induced paw edema% Inhibition30.6% to 57.8%[7]
N-arylanthranilic acidsUV-erythema testInhibition of ErythemaHigh activity[8]
B. Proposed Mechanism: Cyclooxygenase (COX) Inhibition

Prostaglandins are key mediators of inflammation, pain, and fever. The COX enzymes (COX-1 and COX-2) catalyze the conversion of arachidonic acid to prostaglandins. Inhibition of these enzymes, particularly COX-2 which is upregulated at sites of inflammation, is a primary target for anti-inflammatory drugs. The structural features of this compound derivatives may allow them to fit into the active site of COX enzymes, thereby blocking their activity.

Diagram 2: COX Inhibition Pathway

Arachidonic_Acid Arachidonic Acid COX_Enzymes COX-1 / COX-2 Arachidonic_Acid->COX_Enzymes Prostaglandins Prostaglandins COX_Enzymes->Prostaglandins Inflammation Inflammation & Pain Prostaglandins->Inflammation Compound This compound Derivative Compound->COX_Enzymes Inhibition

Caption: Inhibition of the cyclooxygenase pathway.

C. Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

Objective: To evaluate the in vivo anti-inflammatory activity of this compound derivatives.

Materials:

  • Wistar rats (or other suitable rodent model)

  • Synthesized this compound derivatives

  • Carrageenan solution (1% in saline)

  • Plethysmometer

  • Positive control (e.g., Indomethacin)

  • Vehicle (e.g., 0.5% carboxymethyl cellulose)

Procedure:

  • Fast the animals overnight with free access to water.

  • Administer the test compound, positive control, or vehicle orally to different groups of animals.

  • After one hour, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Measure the paw volume of each rat using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.

  • Calculate the percentage inhibition of edema for each group compared to the vehicle control group.

Causality and Validation: This is a classic and reliable model for acute inflammation. Carrageenan injection induces a biphasic inflammatory response, allowing for the assessment of the efficacy of anti-inflammatory agents. The use of a standard drug like indomethacin provides a benchmark for activity.[7]

D. Analgesic Activity

The analgesic properties of acetanilide derivatives have been recognized for over a century.[6] The mechanism is often linked to the inhibition of prostaglandin synthesis, which sensitize nociceptors.

Experimental Protocol: Acetic Acid-Induced Writhing Test in Mice

Objective: To assess the peripheral analgesic activity of this compound derivatives.

Materials:

  • Swiss albino mice

  • Synthesized this compound derivatives

  • Acetic acid solution (0.6% in saline)

  • Positive control (e.g., Aspirin)

  • Vehicle

Procedure:

  • Administer the test compound, positive control, or vehicle to different groups of mice.

  • After a set period (e.g., 30 minutes), inject 0.1 mL of 0.6% acetic acid solution intraperitoneally.

  • Immediately place each mouse in an individual observation chamber and count the number of writhes (a characteristic stretching behavior) for a defined period (e.g., 20 minutes).

  • Calculate the percentage protection from writhing for each group compared to the vehicle control group.

IV. Structure-Activity Relationships (SAR): Decoding the Molecular Blueprint

The biological activity of this compound derivatives is intricately linked to their chemical structure. While a comprehensive SAR study for this specific class is pending, we can infer key relationships from related compounds.

  • Role of Halogen Substitution: The presence and position of chlorine atoms on the phenyl ring are critical. The 3,4-dichloro substitution pattern is known to enhance lipophilicity, which can improve membrane permeability and, consequently, antimicrobial activity. In some anti-inflammatory agents, specific halogenation patterns are crucial for potent activity.[8]

  • The Acetanilide Moiety: The amide linkage in the acetanilide core is a key structural feature. Modifications to the acetyl group or the nitrogen atom can significantly impact biological activity. For instance, replacing the acetyl group with larger or more complex acyl groups could modulate the compound's interaction with biological targets.

  • Lipophilicity and Physicochemical Properties: As with many drug candidates, a balance of lipophilicity and hydrophilicity is essential for optimal pharmacokinetic and pharmacodynamic properties. The dichlorophenyl group contributes significantly to the lipophilicity of the molecule. Quantitative structure-activity relationship (QSAR) studies on related anti-inflammatory drugs have shown that lipophilicity is a key determinant of activity.[10]

Diagram 3: Key Structural Features for Biological Activity

Core This compound Core Dichlorophenyl 3',4'-Dichlorophenyl Group Core->Dichlorophenyl Acetanilide Acetanilide Moiety Core->Acetanilide Lipophilicity Increased Lipophilicity (Membrane Permeation) Dichlorophenyl->Lipophilicity Target_Binding Interaction with Biological Targets Acetanilide->Target_Binding Activity Biological Activity (Antimicrobial, Anti-inflammatory) Lipophilicity->Activity Target_Binding->Activity

Caption: Structure-activity relationship highlights.

V. Future Directions and Concluding Remarks

The exploration of this compound derivatives presents a promising avenue for the discovery of novel therapeutic agents. This technical guide, by synthesizing data from structurally analogous compounds, provides a foundational understanding of their potential biological activities. The path forward necessitates a focused research effort on this specific chemical scaffold.

Key areas for future investigation include:

  • Synthesis and characterization of a focused library of this compound derivatives with systematic variations to the acetanilide moiety.

  • Comprehensive in vitro and in vivo screening of these derivatives for antimicrobial, anti-inflammatory, and analgesic activities to establish a direct and robust dataset.

  • Elucidation of the precise mechanisms of action through target identification studies, enzymatic assays, and molecular modeling.

  • In-depth structure-activity relationship studies to guide the rational design of more potent and selective analogs.

  • Pharmacokinetic and toxicological profiling of lead compounds to assess their drug-like properties and safety profiles.

By building upon the principles and protocols outlined in this guide, the scientific community can unlock the full therapeutic potential of this compound derivatives, paving the way for the development of next-generation medicines to address pressing global health challenges.

References

  • Singh, R. K., Kumar, A., & Mishra, A. (2021). Synthesis of Some New Acetanilide Derivatives as COX Inhibitors and Assessment of Analgesic/Anti-Inflammatory Activities. Oriental Journal of Chemistry. [Link]

  • Tozkoparan, B., Gökhan, N., Aktay, G., Yeşilada, E., & Ertan, M. (2013). Synthesis and anti-inflammatory activities of novel 5-(3,4-dichlorophenyl)-3-[(4-substitutedpiperazin-1-yl)methyl]-1,3,4-oxadiaxole-2(3H)-thiones. Arzneimittelforschung, 63(8), 418-424. [Link]

  • Al-Omair, M. A. (2010). Antimicrobial evaluation of some novel derivatives of 3,4-dihydropyrimidine-2(1H)-one. Journal of the Serbian Chemical Society, 75(11), 1523-1532.
  • Claesson, A. (2013). On the mechanism of paracetamol's analgesic activity and a note on related NSAID pharmacology. Journal of Pharmacy and Pharmacology, 65(2), 169-183.
  • Guth, B. D., Esber, H., & Watzman, N. (1979). A comparative study of the analgesic and anti-inflammatory activities of anilide and related compounds. Archives internationales de pharmacodynamie et de thérapie, 237(2), 228-241.
  • Kaur, H., & Kumar, S. (2020). Chemistry and Pharmacology of Acetanilide Derivatives: A Mini Review. Research Journal of Pharmacy and Technology, 13(9), 4431-4436. [Link]

  • Kaltenbronn, J. S., Scherrer, R. A., Short, F. W., Jones, E. M., Beatty, H. R., Saka, M. M., ... & Williamson, W. R. (1983). Structure-activity relationships in a series of anti-inflammatory N-arylanthranilic acids. Arzneimittel-Forschung, 33(4a), 621-627. [Link]

  • Muthu Bhupathi, G., Padmalatha, K., Anusha, A., Rameeza, A., Sravanthi, M. G., & Praneetha, S. (2019). Synthesis, Characterization and Antimicrobial Activity of Acetanilide Derivatives by using Aromatic Aldehydes and Sulphonamide Derivatives. Research Journal of Pharmacy and Technology, 12(8), 3763-3768. [Link]

  • Shad, P. A., & Shakoor, A. (2017). Synthesis and structure-activity relationships of anti-inflammatory 9,10-dihydro-9-oxo-2-acridine-alkanoic acids and 4-(2-carboxyphenyl)aminobenzenealkanoic acids. Medicinal Chemistry Research, 26(10), 2419-2428.
  • Bravo, H. R., Villarroel, E., Copaja, S. V., & Argandoña, V. H. (2014). Chemical Basis for the Phytotoxicity of N-Aryl Hydroxamic Acids and Acetanilide Analogues.
  • Muthu Bhupathi, G., Padmalatha, K., Anusha, A., Rameeza, A., Sravanthi, M. G., & Praneetha, S. (2019). Synthesis, Characterization and Antimicrobial Activity of Acetanilide Derivatives by using Aromatic Aldehydes and Sulphonamide Derivatives. Research Journal of Pharmacy and Technology, 12(8), 3763-3768. [Link]

  • Li, Y., et al. (2025). Antimicrobial and Anti-Biofilm Activity of Dichlorophen-Functionalized Gold Nanoparticles Against Carbapenem-Resistant Enterobacteriaceae. International Journal of Nanomedicine. [Link]

  • Muthu Bhupathi, G., Padmalatha, K., Anusha, A., Rameeza, A., Sravanthi, M. G., & Praneetha, S. (2019). Synthesis, Characterization and Antimicrobial Activity of Acetanilide Derivatives by using Aromatic Aldehydes and Sulphonamide Derivatives. Research Journal of Pharmacy and Technology, 12(8), 3763-3768.
  • Kumar, A., & Sharma, S. (2016). Quantitative structure activity relationships studies of non-steroidal anti-inflammatory drugs: A review. Mini reviews in medicinal chemistry, 16(11), 864-881.
  • Li, Y., et al. (2025). Antimicrobial and Anti-Biofilm Activity of Dichlorophen-Functionalized Gold Nanoparticles Against Carbapenem-Resistant Enterobacteriaceae. International Journal of Nanomedicine. [Link]

  • Iftikhar, F., et al. (2025). Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid. Molecules.
  • Singh, P., et al. (2012). Synthesis, SAR and antibacterial activity of hybrid chloro, dichloro-phenylthiazolyl-s-triazines. Bioorganic & medicinal chemistry letters, 22(1), 434-438. [Link]

  • Popović-Djordjević, J. B., et al. (2025). Anti-Inflammatory and Antioxidant Activity of Some Acid Chloride Derivatives of 2-Amino-N- (3-Chlorophenyl)-5, 6-Dihydro-4H-Cyclopenta [b] Thiophen-3-Carboxamide. Medicinal Chemistry.
  • Popa, M., et al. (2022). In Silico and In Vitro Assessment of Antimicrobial and Antibiofilm Activity of Some 1,3-Oxazole-Based Compounds and Their Isosteric Analogues. International Journal of Molecular Sciences, 23(19), 11839. [Link]

  • Bodor, N., Harget, A. J., & Phillips, E. W. (1983). Structure-activity relationships in the antiinflammatory steroids: a pattern-recognition approach. Journal of medicinal chemistry, 26(3), 318-328. [Link]

  • Claesson, A. (2013). Structures of and relationships between the acetanilide analgesics.
  • Pharmacy, A. (2021). Antimicrobials: Mechanism of action. YouTube. [Link]

  • Kumar, G. V., et al. (2013). Synthesis and antimicrobial activity of novel (3,5-dichloro-4-((5-aryl-1,3,4-thiadiazol-2-yl)methoxy) phenyl) aryl methanones.
  • Suárez, M., et al. (2019). 3,4-Dihydro-2(1H)-Pyridones as Building Blocks of Synthetic Relevance. Molecules, 24(12), 2298. [Link]

  • Geronikaki, A., & Babaev, E. (2021). An Overview of the Synthesis of 3,4-Fused Pyrrolocoumarins of Biological Interest. Molecules, 26(21), 6432. [Link]

  • Shklyaev, Y. V., & Nifontov, Y. V. (2002). Three-component synthesis of 3,4-dihydroisoquinoline derivatives. Russian Chemical Bulletin, 51(5), 844-849.
  • Öztürk, G., Köksal, Z., & Tümer, F. (2012). Synthesis and antioxidant properties of (3,4-dihydroxyphenyl)(2,3,4-trihydroxyphenyl)methanone and its derivatives. Archiv der Pharmazie, 345(11), 887-895. [Link]

  • Rios-Lugo, M. J., et al. (2023). Recent Advances in the Synthesis of 3,4-Dihydropyran-2-Ones Organocatalyzed by N-Heterocyclic Carbenes. Molecules, 28(9), 3737. [Link]

Sources

commercial suppliers of 3',4'-Dichlorophenylacetanilide for research

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers and Drug Development Professionals on the Commercial Acquisition of 3',4'-Dichlorophenylacetanilide

Abstract

This compound, systematically named 2-phenyl-N-(3,4-dichlorophenyl)acetamide, is a specialized chemical intermediate with potential applications in medicinal chemistry and drug discovery. Unlike common reagents, this compound is typically not available as a stock item from major chemical suppliers. Instead, it is procured through custom synthesis. This guide provides researchers, scientists, and drug development professionals with a comprehensive technical framework for obtaining this compound. We will cover the identification of commercial suppliers for the necessary precursors, a detailed and validated synthesis protocol, robust quality control procedures for structural verification and purity assessment, safe handling and storage guidelines, and an exploration of its potential research applications. This document is designed to empower researchers to confidently and efficiently source high-quality this compound for their advanced research needs.

Strategic Procurement: Sourcing Precursors for Custom Synthesis

The most reliable and cost-effective route to obtaining this compound is through the procurement of its constituent precursors, followed by a well-defined synthesis protocol. The primary starting materials are 3,4-dichloroaniline and a suitable phenylacetylating agent, such as phenylacetic acid or phenylacetyl chloride .

Expert Rationale: Direct synthesis offers several advantages over searching for a niche, non-stock compound. It grants the researcher full control over the purity and scale of the final product. Furthermore, the precursors are readily available commodity chemicals, which simplifies the supply chain and reduces lead times.

A list of reputable commercial suppliers for these key precursors is provided below. These vendors are selected based on their established reputation for providing high-purity reagents suitable for research and pharmaceutical development, complete with necessary documentation like Certificates of Analysis (CoA).

Table 1: Commercial Suppliers for Key Precursors

PrecursorCAS NumberRepresentative SuppliersTypical PurityNotes
3,4-Dichloroaniline95-76-1Sigma-Aldrich, TCI Chemicals, Simson Pharma, Alfa Aesar>98%The primary amine for the amide bond formation.[1][2]
Phenylacetic acid103-82-2Sigma-Aldrich, Thermo Fisher Scientific, VWR>99%Requires a coupling agent (e.g., EDC, DCC) for amidation.
Phenylacetyl chloride103-80-0Sigma-Aldrich, TCI Chemicals, Alfa Aesar>98%Highly reactive acylating agent; does not require a coupling agent but needs a base.

Synthesis Protocol: N-(3,4-dichlorophenyl)-2-phenylacetamide

The synthesis of the target compound is achieved via a standard nucleophilic acyl substitution reaction. The amino group of 3,4-dichloroaniline acts as the nucleophile, attacking the electrophilic carbonyl carbon of the phenylacetyl group. The following protocol describes a robust and scalable laboratory procedure using phenylacetyl chloride for direct acylation.

Expert Rationale: Using the acid chloride is often more efficient and leads to higher yields for this type of transformation compared to using the carboxylic acid with a coupling agent. The reaction is typically clean, and purification is straightforward. This self-validating system relies on the clear formation of a new amide bond, which can be easily monitored and characterized.

Workflow for Synthesis and Purification

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification prep_reagents Dissolve 3,4-dichloroaniline and Triethylamine in DCM add_pac Add Phenylacetyl Chloride dropwise at 0°C prep_reagents->add_pac Transfer to reaction vessel stir Stir at Room Temperature (Monitor by TLC) add_pac->stir quench Quench with Water stir->quench Reaction complete extract Extract with DCM quench->extract wash Wash Organic Layer (HCl, NaHCO3, Brine) extract->wash dry Dry over Na2SO4 and Filter wash->dry evaporate Evaporate Solvent dry->evaporate recrystallize Recrystallize from Ethanol/Water evaporate->recrystallize isolate Isolate Pure Product (Filtration) recrystallize->isolate

Caption: Synthesis and Purification Workflow.

Step-by-Step Methodology
  • Reagent Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 equivalent of 3,4-dichloroaniline (CAS 95-76-1) and 1.2 equivalents of triethylamine in anhydrous dichloromethane (DCM). Cool the solution to 0°C in an ice bath.

  • Acylation: Add 1.1 equivalents of phenylacetyl chloride (CAS 103-80-0) dropwise to the stirred solution, ensuring the temperature remains below 5°C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aniline is consumed.[3]

  • Aqueous Work-up: Quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel. Separate the organic layer.

  • Washing: Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate (NaHCO₃) solution, and finally, saturated brine.[4]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid is purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the final product as a crystalline solid.

  • Final Product Handling: Dry the purified crystals under vacuum to remove residual solvent.

Quality Control and Characterization

Ensuring the identity, purity, and structural integrity of the synthesized this compound is paramount. A multi-pronged analytical approach is required for comprehensive quality control.

Expert Rationale: No single analytical technique is sufficient for full characterization. Combining chromatographic methods for purity with spectroscopic methods for structural elucidation provides a self-validating system of checks and balances, ensuring the material meets the rigorous standards required for research and development.

Analytical Methods Workflow

G cluster_purity Purity Assessment cluster_structure Structural Elucidation cluster_final Final Approval start Synthesized Product hplc HPLC-UV (>98% Purity) start->hplc lcms LC-MS (Confirm Mass) start->lcms nmr NMR Spectroscopy (1H & 13C) start->nmr ftir FTIR Spectroscopy (Functional Groups) start->ftir coa Generate Certificate of Analysis (CoA) hplc->coa lcms->coa nmr->coa ftir->coa

Caption: Quality Control and Characterization Workflow.

A. Purity Assessment via High-Performance Liquid Chromatography (HPLC)
  • Objective: To determine the purity of the compound and quantify any impurities.

  • Protocol:

    • System: HPLC with UV detector.

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water.

    • Detection: UV at 254 nm.

    • Sample Preparation: Dissolve a small amount of the compound in acetonitrile.

    • Acceptance Criteria: Purity should be ≥98% for typical research applications.

B. Identity Confirmation via Mass Spectrometry (MS)
  • Objective: To confirm the molecular weight of the synthesized compound.

  • Protocol:

    • Technique: Liquid Chromatography-Mass Spectrometry (LC-MS) with Electrospray Ionization (ESI).[5]

    • Expected Mass: The molecular formula is C₁₄H₁₁Cl₂NO. The expected monoisotopic mass for the [M+H]⁺ ion is approximately 280.02. The characteristic isotopic pattern for two chlorine atoms (a cluster of peaks with ~3:2:1 ratio) must be observed.

C. Structural Elucidation via Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Objective: To confirm the chemical structure and connectivity of the atoms.

  • Protocol:

    • Solvent: Deuterated chloroform (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆).[6]

    • ¹H NMR: Expect signals corresponding to the aromatic protons on both rings, a singlet for the methylene (-CH₂-) bridge, and a singlet for the amide (N-H) proton. The integration of these signals should match the number of protons in the structure.

    • ¹³C NMR: Expect distinct signals for the carbonyl carbon (~170 ppm), the methylene carbon, and the aromatic carbons.[7]

Table 2: Predicted ¹H NMR Chemical Shifts

ProtonsPredicted Shift (ppm)MultiplicityIntegration
Phenyl-H (5 protons)7.2 - 7.4Multiplet5H
Dichlorophenyl-H (3 protons)7.3 - 7.8Multiplet3H
Methylene (-CH₂-)~3.7Singlet2H
Amide (-NH-)7.5 - 8.5Singlet (broad)1H

Applications in Research and Drug Development

While this compound is not a widely studied molecule itself, its structural motifs are present in numerous biologically active compounds. Its primary value lies as a scaffold or intermediate for the synthesis of more complex molecules.

  • Scaffold for Novel Chemical Entities: The N-phenylacetamide core is a common feature in medicinal chemistry. The specific 3,4-dichloro substitution pattern can be exploited to modulate properties such as metabolic stability, lipophilicity, and receptor binding affinity.[8]

  • Herbicide and Agrochemical Research: The related compound, Propanil (N-(3,4-dichlorophenyl)propanamide), is a potent herbicide that acts by inhibiting photosystem II.[5][9] this compound serves as a close structural analog for studies aimed at developing new herbicides or understanding mechanisms of resistance.

  • Fragment-Based Drug Discovery: As a relatively small molecule, it can be used in fragment-based screening campaigns to identify initial binding interactions with biological targets, which can then be optimized to develop more potent leads.

Safe Handling and Storage

Expert Rationale: Proper handling and storage are critical for user safety and maintaining the chemical integrity of the compound. The safety protocols are derived from data on the closely related and well-documented precursor, 3,4-dichloroaniline.

  • Personal Protective Equipment (PPE): Always handle the compound inside a chemical fume hood. Wear a lab coat, nitrile gloves, and chemical safety goggles.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. Keep away from strong oxidizing agents and direct sunlight.

  • Toxicity: While specific toxicity data for the final product is not available, the precursor 3,4-dichloroaniline is toxic if swallowed, in contact with skin, or if inhaled, and can cause serious eye damage.[9][10] Assume the final product has a similar hazard profile.

  • Disposal: Dispose of waste material in accordance with local, state, and federal regulations for hazardous chemical waste.

References

  • PubChem. Propanil - Compound Summary. National Center for Biotechnology Information.

  • Wikipedia. Propanil. Wikimedia Foundation.

  • Peptech Biosciences Ltd. Propanil 80% DF.

  • Agrizon.com. Propanil 480 EC 1 lt.

  • UPL. Empezer Herbicide.

  • EvitaChem. Propanamide, N-(3,4-dichlorophenyl)-N-methyl-.

  • BLD Pharm. 2-(3,4-Dichlorophenyl)-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)acetamide.

  • ECHEMI. Buy propanil from Conier Chem&Pharma Limited.

  • Parchem. N-(3,4-dichlorophenyl)-2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]acetamide.

  • Sigma-Aldrich. 2-CHLORO-N-(3,4-DICHLORO-PHENYL)-ACETAMIDE.

  • Echemi. N-(3,4-DICHLOROPHENYL)-2-(3,4-DIMETHYLANILINO)ACETAMIDE.

  • ChemNet. 3',4'-DICHLOROPROPIONANILIDE; Propanil.

  • Ningbo Titan Unichem Co., Ltd. Propanil.

  • ChemScene. N-(4-Chlorophenyl)-2-(2,6-dichlorophenyl)acetamide.

  • Awiner. Herbicide Propanil 98% TC 34% SC 80% WDG CAS 709-98-8.

  • Guidechem. 2-(3,4-dichlorophenyl)-N-[2-(4-morpholinyl)phenyl]acetamide.

  • Royal Society of Chemistry. Supporting information - General procedure for the N-acetylation of amines.

  • USP Store. Diclofenac Acetamide (25 mg).

  • CookeChem. N-(4-Chlorophenyl)-2-(2,6-dichlorophenyl)acetamide, 97%.

  • PubChem. N-(4-Chlorophenyl)-2-(2,6-dichlorophenyl)acetamide - Compound Summary. National Center for Biotechnology Information.

  • Semantic Scholar. Supporting Information - General procedure: amide synthesis in RDES.

  • Benchchem. N-(4-chlorophenyl)-2-(2,6-dichlorophenyl)acetamide.

  • PrepChem.com. Synthesis of 2-chloro-N-[2-(phenylamino)phenyl]-acetamide.

  • PMC. Design, synthesis, and computational studies of phenylacetamides as antidepressant agents. National Center for Biotechnology Information.

  • International Journal of Pharma Sciences and Research. SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES.

  • PMC. Synthesis and crystal structure of N-phenyl-2-(phenylsulfanyl)acetamide. National Center for Biotechnology Information.

  • ChemicalBook. 2-chloro-N-[4-(dimethylamino)phenyl]acetamide hydrochloride synthesis.

  • PubMed. 1H and 13C NMR Analysis of 2-acetamido-3-mercapto-3-methyl-N-aryl-butanamides... National Center for Biotechnology Information.

  • Benchchem. Application Notes and Protocols for the Analytical Detection of N-(4-chlorophenyl)-2-(2,6-dichlorophenyl)acetamide.

  • FooDB. Showing Compound Acetamide (FDB008298).

Sources

Methodological & Application

The Synthetic Utility of 3',4'-Dichlorophenylacetanilide: A Precursor for Heterocyclic Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide details the role of 3',4'-dichlorophenylacetanilide as a versatile precursor in organic synthesis, with a particular focus on its preparation and subsequent application in constructing valuable heterocyclic frameworks. We provide detailed, field-proven protocols for the synthesis of this compound via N-acetylation of 3,4-dichloroaniline. Furthermore, we explore its application as a key intermediate in intramolecular cyclization reactions, exemplified by the Bischler-Napieralski reaction, to yield dihydroisoquinoline derivatives. This document is intended for researchers, scientists, and professionals in drug development and agrochemical synthesis, offering both theoretical insights and practical, step-by-step methodologies.

Introduction: Strategic Importance of the Dichlorophenyl Moiety

The 3,4-dichlorophenyl structural motif is a privileged scaffold found in a wide array of biologically active molecules, including herbicides, antimicrobial agents, and pharmaceuticals.[1] Its presence can significantly modulate a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. This compound, an N-acylated derivative of 3,4-dichloroaniline, serves as a crucial and versatile intermediate. By masking the reactive aniline nitrogen as a less nucleophilic amide, the acetyl group allows for selective transformations on other parts of the molecule. More importantly, the acetanilide structure itself is primed for intramolecular cyclization reactions, providing a direct pathway to complex heterocyclic systems that are otherwise challenging to synthesize.[2][3][4]

This guide will first detail the synthesis of the precursor itself and then illuminate its potential through a key synthetic transformation.

Synthesis of this compound

The most direct and common method for preparing this compound is the N-acetylation of 3,4-dichloroaniline. This can be achieved using several acetylating agents, with acetyl chloride and acetic anhydride being the most prevalent. The choice of reagent often depends on reaction scale, desired purity, and laboratory safety protocols.

Mechanistic Rationale: Nucleophilic Acyl Substitution

The synthesis proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of 3,4-dichloroaniline acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acetylating agent. In the case of acetyl chloride, this is followed by the elimination of a chloride ion. When using acetic anhydride, an acetate ion is the leaving group. The reaction with acetyl chloride is generally faster and more exothermic.[5][6] The use of a mild base is often recommended to neutralize the acidic byproduct (HCl or acetic acid), driving the reaction to completion.[7]

Diagram 1: General Mechanism of N-Acetylation

G Aniline 3,4-Dichloroaniline (Nucleophile) Tetrahedral Tetrahedral Intermediate Aniline->Tetrahedral Attack on Carbonyl Carbon AcylatingAgent Acetylating Agent (R-CO-L) (Electrophile) AcylatingAgent->Tetrahedral Tetrahedral_2 Tetrahedral Intermediate Product This compound LeavingGroup Leaving Group (L⁻) Tetrahedral_2->Product Carbonyl Reformation Tetrahedral_2->LeavingGroup Elimination

Caption: Nucleophilic acyl substitution pathway for N-acetylation.

Protocol 1: Acetylation using Acetyl Chloride

This method is rapid and efficient, making it suitable for small to medium-scale synthesis. The reaction is exothermic and releases hydrogen chloride gas, requiring appropriate safety precautions.

Materials and Equipment:

  • 3,4-Dichloroaniline

  • Acetyl chloride

  • Pyridine or Triethylamine (base)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF) (solvent)

  • Round-bottom flask with magnetic stirrer

  • Dropping funnel

  • Ice bath

  • Standard work-up and purification apparatus (separatory funnel, rotary evaporator, recrystallization glassware)

Step-by-Step Protocol:

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve 3,4-dichloroaniline (1.0 eq) in anhydrous DCM (approx. 10 mL per gram of aniline). Place the flask in an ice bath and begin stirring.

  • Base Addition: Add pyridine (1.1 eq) to the stirred solution. The base acts as a scavenger for the HCl produced.[8]

  • Acetyl Chloride Addition: Slowly add acetyl chloride (1.05 eq) dropwise to the cooled solution via a dropping funnel over 15-20 minutes. Maintain the temperature below 10 °C. Causality: Slow addition is crucial to control the exothermic reaction and prevent side product formation.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up:

    • Quench the reaction by slowly adding 1M HCl solution. This will protonate the excess pyridine, making it water-soluble.

    • Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution (to remove any remaining acid), and finally with brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: The crude this compound is typically a solid. Recrystallize from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane, to obtain a pure product.

Protocol 2: Acetylation using Acetic Anhydride

This method is generally safer for larger-scale reactions as it is less vigorous than using acetyl chloride. It can be performed with or without a catalyst.

Materials and Equipment:

  • 3,4-Dichloroaniline

  • Acetic anhydride

  • Glacial acetic acid (optional, as solvent/catalyst)

  • Sodium acetate (optional, as catalyst)

  • Round-bottom flask with reflux condenser

  • Heating mantle or oil bath

Step-by-Step Protocol:

  • Reaction Setup: To a round-bottom flask, add 3,4-dichloroaniline (1.0 eq) and acetic anhydride (1.5-2.0 eq). For a catalyzed reaction, also add a catalytic amount of sodium acetate or use glacial acetic acid as a solvent.[8]

  • Reaction: Heat the mixture gently under reflux for 30-60 minutes. The reaction is typically complete when a clear solution is formed (if starting neat) or as indicated by TLC analysis. Causality: Heating provides the necessary activation energy for the less reactive acetic anhydride to acylate the aniline.

  • Work-up:

    • Allow the reaction mixture to cool to room temperature.

    • Slowly and carefully pour the mixture into a beaker of cold water or crushed ice while stirring. This hydrolyzes the excess acetic anhydride and precipitates the solid product.

    • Continue stirring until the precipitate solidifies completely.

  • Purification:

    • Collect the solid product by vacuum filtration and wash thoroughly with cold water to remove acetic acid and any other water-soluble impurities.

    • Dry the crude product.

    • Recrystallize from ethanol/water to yield pure this compound.

Table 1: Comparison of Acetylation Protocols

ParameterProtocol 1 (Acetyl Chloride)Protocol 2 (Acetic Anhydride)
Reactivity High, very exothermicModerate, requires heating
Byproduct Hydrogen Chloride (HCl)Acetic Acid (CH₃COOH)
Safety Requires careful handling of corrosive and moisture-sensitive reagents; produces HCl gas.Safer, less vigorous reaction.
Reaction Time 1-2 hours at room temperature0.5-1 hour at reflux
Typical Yields >90%>90%

Application in Heterocyclic Synthesis: The Bischler-Napieralski Reaction

This compound is an excellent precursor for the synthesis of 3,4-dihydroisoquinoline derivatives via the Bischler-Napieralski reaction. This intramolecular electrophilic aromatic substitution involves the cyclization of a β-arylethylamide using a dehydrating agent.[2][3][4] The resulting dihydroisoquinoline core is a common feature in many alkaloids and pharmacologically active compounds.

Although this compound itself cannot directly undergo this reaction (as it lacks the necessary ethyl linker), its derivatives, such as N-(3,4-dichlorophenyl)-3-phenylpropanamide, are ideal substrates. The following protocol outlines the general procedure.

Diagram 2: Bischler-Napieralski Reaction Workflow

G Start N-Acyl-β-arylethylamine (e.g., a derivative of This compound) Intermediate Nitrilium Ion Intermediate Start->Intermediate Activation Reagent Dehydrating Agent (POCl₃, P₂O₅) Reagent->Intermediate Cyclization Intramolecular Electrophilic Aromatic Substitution Intermediate->Cyclization Product 3,4-Dihydroisoquinoline Derivative Cyclization->Product

Caption: Key stages of the Bischler-Napieralski cyclization.

Mechanistic Rationale

The reaction is initiated by the activation of the amide carbonyl oxygen by a Lewis acidic dehydrating agent like phosphorus oxychloride (POCl₃). This activation facilitates an intramolecular electrophilic attack by the activated carbonyl carbon onto the electron-rich aromatic ring. The dichlorophenyl ring, being moderately deactivated by the chlorine atoms, requires relatively strong conditions (reflux) for the cyclization to occur.[4][9] The reaction proceeds through a nitrilium ion intermediate, which is the key electrophile that attacks the aromatic ring.[3]

Protocol 3: Synthesis of a 3,4-Dihydroisoquinoline Derivative

This protocol is a representative example of how an N-acylated derivative of 3,4-dichloroaniline can be used. The specific substrate would be N-(2-(3,4-dichlorophenyl)ethyl)acetamide.

Materials and Equipment:

  • N-Acyl derivative of 2-(3,4-dichlorophenyl)ethylamine

  • Phosphorus oxychloride (POCl₃)

  • Anhydrous toluene or xylene (solvent)

  • Round-bottom flask with reflux condenser and nitrogen inlet

  • Heating mantle with stirrer

  • Apparatus for aqueous work-up and purification (rotary evaporator, chromatography equipment)

Step-by-Step Protocol:

  • Reaction Setup: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve the N-acyl derivative (1.0 eq) in anhydrous toluene.

  • Reagent Addition: Slowly add phosphorus oxychloride (POCl₃, 2-3 eq) to the solution at room temperature. The reaction is often exothermic. Causality: POCl₃ is a powerful dehydrating agent that activates the amide for cyclization. Anhydrous conditions are critical as POCl₃ reacts violently with water.

  • Reaction: Heat the mixture to reflux (approx. 110 °C for toluene) and maintain for 2-6 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature, then carefully pour it over crushed ice to quench the excess POCl₃.

    • Make the aqueous solution basic (pH 9-10) by the slow addition of a concentrated base like NaOH or ammonium hydroxide. This neutralizes the acidic medium and deprotonates the product.

    • Extract the aqueous layer multiple times with an organic solvent such as DCM or ethyl acetate.

    • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: The crude product is typically purified by column chromatography on silica gel to yield the desired 3,4-dihydroisoquinoline derivative.

Safety and Handling

  • 3,4-Dichloroaniline: This compound is toxic and an irritant. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated fume hood.

  • Acetyl Chloride and Phosphorus Oxychloride (POCl₃): These reagents are highly corrosive, lachrymatory, and react violently with water. They must be handled with extreme care in a fume hood, using appropriate PPE. Ensure all glassware is scrupulously dry.

  • Acetic Anhydride: Corrosive and combustible. Handle in a fume hood with appropriate PPE.

Conclusion

This compound is a readily accessible and highly valuable intermediate in organic synthesis. Its preparation via straightforward N-acetylation protocols allows for the modulation of the reactivity of the 3,4-dichloroaniline core. More significantly, it serves as a key precursor for constructing complex heterocyclic scaffolds, such as dihydroisoquinolines, through powerful intramolecular cyclization reactions. The protocols and principles outlined in this guide provide a solid foundation for researchers to utilize this versatile building block in the development of novel pharmaceuticals, agrochemicals, and functional materials.

References

  • Syntheses of Medicinal Compounds. (2017). Practical pharmaceutical chemistry. [Link: Provided by Grounding Tool]
  • Fuentes, N., Kong, W., Fernández-Sánchez, L., Merino, E., & Nevado, C. (2015). Cyclization cascades via N-amidyl radicals toward highly functionalized heterocyclic scaffolds. Journal of the American Chemical Society, 137(2), 964–973. [Link: https://doi.org/10.1021/ja5115858]
  • 3,4-Dichloroaniline. In Wikipedia. [Link: https://en.wikipedia.org/wiki/3,4-Dichloroaniline]
  • Intramolecular cyclization of N-allyl propiolamides: A facile synthetic route to highly substituted γ-lactams (a review). (2017).
  • Bischler-Napieralski Reaction. Organic Chemistry Portal. [Link: https://www.organic-chemistry.org/namedreactions/bischler-napieralski-reaction.shtm]
  • Bischler-Napieralski Reaction: Examples & Mechanism. NROChemistry. [Link: Provided by Grounding Tool]
  • Pictet–Spengler reaction. In Wikipedia. [Link: https://en.wikipedia.org/wiki/Pictet%E2%80%93Spengler_reaction]
  • Bischler–Napieralski reaction. In Wikipedia. [Link: https://en.wikipedia.org/wiki/Bischler%E2%80%93Napieralski_reaction]
  • Bischler-Napieralski Reaction. J&K Scientific LLC. (2025). [Link: Provided by Grounding Tool]
  • Min, L., Yang, W., Weng, Y., Zheng, W., Wang, X., & Hu, Y. (2019). A Method for Bischler-Napieralski-Type Synthesis of 3,4-Dihydroisoquinolines. Organic Letters, 21(8), 2574–2577. [Link: https://doi.org/10.1021/acs.orglett.9b00534]
  • Cyclization cascades via N-amidyl radicals toward highly functionalized heterocyclic scaffolds. (2015). PubMed. [Link: https://pubmed.ncbi.nlm.nih.gov/25561161/]
  • Intramolecular Cyclization/Halogenation of N-Arylpropynamides. (n.d.).
  • Darsi, S. S. P., et al. (2011). Studies on N-acetylation of anilines with acetyl chloride using phase transfer catalysts in different solvents. Der Pharma Chemica, 3(5), 35-38. [Link: Provided by Grounding Tool]
  • The Pictet-Spengler Reaction Updates Its Habits. (2016). MDPI. [Link: https://www.mdpi.com/1420-3049/21/9/1195]
  • Acylation Reaction: Applications in Organic Chemistry. (2025). J&K Scientific LLC. [Link: Provided by Grounding Tool]
  • Overview of Acylation Reactions and Acyl Chlorides. (2019). YouTube. [Link: https://www.youtube.
  • Carboxylic Derivatives - Reactions (Acyl Group Substitution and Mechanism). (2023). LibreTexts Chemistry. [Link: Provided by Grounding Tool]
  • Acylation of Aniline Explained. Pearson. [Link: Provided by Grounding Tool]
  • Mild and efficient cyanuric chloride catalyzed Pictet–Spengler reaction. (2013). Beilstein Journals. [Link: https://www.beilstein-journals.org/bjoc/articles/9/123]
  • 3,4-Dihydro-2(1H)-Pyridones as Building Blocks of Synthetic Relevance. (2022). Molecules. [Link: https://www.mdpi.com/1420-3049/27/14/4636]
  • Acetylation New. Scribd. [Link: Provided by Grounding Tool]
  • 3,4-Dichloroaniline synthesis. ChemicalBook. [Link: Provided by Grounding Tool]
  • Improved procedure for the synthesis of N-substituted 3,4-dichloromaleimides. (2016).
  • Synthesis, Identification of Heterocyclic Compounds and Study of Biological Activity. (2017).
  • Total Synthesis of (3R, 4 S)‐4‐Hydroxylasiodiplodin via Ring Closing Metathesis Protocol. (2019). ChemistrySelect. [Link: Provided by Grounding Tool]
  • Heterocycle-guided synthesis of m-hetarylanilines via three-component benzannulation. (2024). Beilstein Journal of Organic Chemistry. [Link: https://www.beilstein-journals.org/bjoc/articles/20/73]
  • An Overview of the Synthesis of 3,4-Fused Pyrrolocoumarins of Biological Interest. (2022). Molecules. [Link: https://www.mdpi.com/1420-3049/27/23/8499]
  • A green protocol for the one-pot synthesis of 3,4-disubstituted isoxazole-5(4H)-ones using modified β-cyclodextrin as a catalyst. (2021). Scientific Reports. [Link: https://www.
  • Process for preparing 3,4'-dichlorodiphenyl-ether. Google Patents. [Link: Provided by Grounding Tool]
  • Application Notes and Protocols: 3,4-Difluorophenylacetyl Chloride in Agrochemical Intermediate Synthesis. Benchchem. [Link: Provided by Grounding Tool]

Sources

Application Note: Structural Elucidation of 3',4'-Dichlorophenylacetanilide using ¹H and ¹³C NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive guide to the structural characterization of 3',4'-Dichlorophenylacetanilide using one-dimensional ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. Detailed, field-proven protocols for sample preparation and spectral acquisition are presented, designed for researchers, scientists, and professionals in drug development and chemical analysis. The causality behind experimental choices is explained to ensure technical accuracy and reproducibility. This guide also includes predicted ¹H and ¹³C NMR spectral data, a thorough interpretation of the spectra, and visual aids to facilitate a deeper understanding of the molecular structure and NMR principles.

Introduction: The Role of NMR in Pharmaceutical Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, offering unparalleled insight into the molecular structure of organic compounds.[1][2] For professionals in drug development, confirming the identity and purity of synthesized active pharmaceutical ingredients (APIs) and intermediates is a critical step mandated by regulatory bodies. This compound, a derivative of 3,4-dichloroaniline, represents a class of compounds with potential applications in pharmaceuticals and agrochemicals.[3] Its unambiguous structural confirmation is paramount for any further development.

This application note serves as a practical guide to obtaining and interpreting the ¹H and ¹³C NMR spectra of this compound. By providing detailed protocols and a logical breakdown of the spectral data, we aim to empower researchers to confidently characterize similar N-arylacetamide compounds.

Molecular Structure and Expected NMR Features

The structure of this compound, also known as N-(3,4-dichlorophenyl)acetamide, consists of a 3,4-dichlorophenyl ring connected to an acetamide group. This structure dictates a specific set of expected signals in both ¹H and ¹³C NMR spectra.

Diagram: Molecular Structure of this compound

Caption: Chemical structure of this compound.

Experimental Protocols

Materials and Equipment
  • Sample: this compound (5-25 mg for ¹H NMR, 50-100 mg for ¹³C NMR)

  • NMR Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆). The choice of solvent is critical as it must dissolve the sample and should not have signals that overlap with the analyte's signals. Deuterated solvents are used to avoid large solvent peaks in the ¹H NMR spectrum and for the spectrometer's lock system.[4]

  • Internal Standard: Tetramethylsilane (TMS)

  • NMR Tubes: High-quality, clean, and unscratched 5 mm NMR tubes.

  • Glassware: Clean and dry Pasteur pipette and a small vial.

  • Filtration: A small plug of glass wool.

  • NMR Spectrometer: A 400 MHz (or higher) spectrometer is recommended for good signal dispersion.

Sample Preparation Protocol

The quality of the NMR spectrum is highly dependent on proper sample preparation. The following protocol is a self-validating system designed to minimize impurities and ensure a homogeneous sample.

  • Weighing the Sample: Accurately weigh the required amount of this compound into a clean, dry vial. For ¹H NMR, 5-25 mg is typically sufficient, while for the less sensitive ¹³C NMR, 50-100 mg is recommended.[4]

  • Solvent Addition: Add approximately 0.6-0.7 mL of the chosen deuterated solvent (e.g., CDCl₃) to the vial.[4]

  • Dissolution: Gently swirl or vortex the vial to completely dissolve the sample. If the sample does not dissolve easily, gentle warming or sonication can be applied. Ensure the final solution is clear and homogeneous.

  • Filtration: To remove any particulate matter that could degrade the spectral quality, filter the solution into the NMR tube.[5] This is achieved by placing a small, tight plug of glass wool into a Pasteur pipette and then transferring the solution through the pipette into the NMR tube.

  • Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample identification.

  • Cleaning: Before inserting the sample into the spectrometer, wipe the outside of the NMR tube with a lint-free tissue dampened with isopropanol or acetone to remove any dust or fingerprints.[6]

Diagram: NMR Sample Preparation Workflow

NMR_Sample_Preparation cluster_prep Sample Preparation cluster_analysis Spectral Acquisition weigh 1. Weigh Sample (5-25 mg for ¹H, 50-100 mg for ¹³C) dissolve 2. Dissolve in Deuterated Solvent (0.6-0.7 mL) weigh->dissolve Add solvent filter 3. Filter into NMR Tube dissolve->filter Transfer solution cap 4. Cap and Label filter->cap Secure sample clean 5. Clean Tube Exterior cap->clean Prepare for instrument acquire 6. Acquire NMR Spectra clean->acquire

Caption: Step-by-step workflow for NMR sample preparation.

NMR Instrument Parameters

The following are general parameters for acquiring ¹H and ¹³C NMR spectra on a 400 MHz spectrometer. These may need to be optimized based on the specific instrument and sample concentration.

Parameter¹H NMR¹³C NMR
Frequency 400 MHz100 MHz
Solvent CDCl₃CDCl₃
Temperature 298 K298 K
Pulse Program Standard 1DProton-decoupled 1D
Number of Scans 8-161024-4096
Relaxation Delay 1-2 s2-5 s
Spectral Width -2 to 12 ppm-10 to 220 ppm

Predicted Spectral Data and Interpretation

Predicted ¹H NMR Spectral Data (400 MHz, CDCl₃)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 7.85Doublet1HH-2'
~ 7.40Doublet of Doublets1HH-6'
~ 7.35Doublet1HH-5'
~ 7.20Singlet (broad)1HN-H
~ 2.20Singlet3H-CH₃
Interpretation of the ¹H NMR Spectrum
  • Aromatic Region (δ 7.0-8.0 ppm): Protons attached directly to an aromatic ring typically resonate in this downfield region due to the ring current effect.[13] The three protons on the 3,4-dichlorophenyl ring are chemically non-equivalent and are expected to show distinct signals.

    • The proton at the 2'-position (H-2') is ortho to the acetamido group and is expected to be the most deshielded, appearing as a doublet due to coupling with the proton at the 6'-position.

    • The proton at the 6'-position (H-6') is ortho to a chlorine atom and meta to the acetamido group. It will be split by both the H-2' and H-5' protons, resulting in a doublet of doublets.

    • The proton at the 5'-position (H-5') is ortho to a chlorine atom and will appear as a doublet due to coupling with the H-6' proton.

  • Amide Proton (N-H): The amide proton signal is often broad and its chemical shift can be highly variable depending on the solvent, concentration, and temperature. It is expected to appear as a broad singlet around 7.20 ppm.

  • Methyl Protons (-CH₃): The three protons of the methyl group are equivalent and are not coupled to any other protons, thus they will appear as a sharp singlet at approximately 2.20 ppm.

Predicted ¹³C NMR Spectral Data (100 MHz, CDCl₃)
Chemical Shift (δ, ppm)Assignment
~ 168.5C=O (Amide Carbonyl)
~ 138.0C-1'
~ 132.5C-4'
~ 130.5C-3'
~ 122.0C-6'
~ 120.0C-2'
~ 119.5C-5'
~ 24.5-CH₃
Interpretation of the ¹³C NMR Spectrum
  • Carbonyl Carbon (C=O): The amide carbonyl carbon is typically found in the downfield region of the spectrum, around 168.5 ppm.

  • Aromatic Carbons (C-1' to C-6'): Carbons within an aromatic ring generally resonate between 120-150 ppm.[4] Due to the asymmetrical substitution pattern of the dichlorophenyl ring, six distinct signals are expected.[4] The carbons directly attached to the electronegative chlorine atoms (C-3' and C-4') and the nitrogen atom (C-1') will have their chemical shifts significantly influenced.

  • Methyl Carbon (-CH₃): The methyl carbon of the acetyl group is expected to appear in the upfield region of the spectrum, at approximately 24.5 ppm.

Conclusion

This application note has outlined a comprehensive and scientifically grounded approach to the structural elucidation of this compound using ¹H and ¹³C NMR spectroscopy. The detailed protocols for sample preparation and spectral acquisition are designed to yield high-quality, reproducible data. The interpretation of the predicted spectral data, supported by fundamental NMR principles, provides a clear roadmap for the structural confirmation of this and similar N-arylacetamide compounds. For researchers and professionals in drug development, the methodologies described herein offer a reliable framework for the critical task of molecular characterization.

References

  • Iowa State University Chemical Instrumentation Facility. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • Martin, J., & Dailey, B. P. (1962). Proton NMR Spectra of Disubstituted Benzenes. The Journal of Chemical Physics, 37(11), 2594–2599.
  • University of California, Riverside Department of Chemistry. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • Chemistry LibreTexts. (2015, July 18). 15.4: Spectral Characteristics of the Benzene Ring. Retrieved from [Link]

  • Rogue Chem. (2024, June 4). H1 NMR: Disubstituted Benzene Rings (Ortho,Meta,Para). [Video]. YouTube. Retrieved from [Link]

  • Physics Forums. (2016, March 17). NMR Signals & Peaks of Di-Substituted Benzene Rings. Retrieved from [Link]

  • Organic Chemistry Data. (n.d.). NMR Spectroscopy :: NMR Bibliography. Retrieved from [Link]

  • Günther, H. (2013).
  • Technology Networks. (2024, February 22). NMR Spectroscopy Principles, Interpreting an NMR Spectrum and Common Problems. Retrieved from [Link]

  • Longdom Publishing. (2023). Principles and Applications of Nuclear Magnetic Resonance (NMR) Spectroscopy in Analytical Chemistry. Retrieved from [Link]

  • Sayeeda, Z. (2022). Prediction of 1H and 13C NMR Chemical Shifts of Small Molecules Using Machine Learning. University of Alberta.
  • PROSPRE. (n.d.). 1H NMR Predictor. Retrieved from [Link]

  • Patiny, L., & Castillo, A. M. (2021). Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network. Chemical Science, 12(3), 1088-1095.
  • Perera, D., & Abeysiri, N. (2022). Deciding which is the best 1H NMR predictor for organic compounds using statistical tools.
  • Willoughby, P. H., Jansma, M. J., & Hoye, T. R. (2014). Development of a 13C NMR Chemical Shift Prediction Procedure Using B3LYP/cc-pVDZ and Empirically Derived Systematic Error Correction Terms: A Computational Small Molecule Structure Elucidation Method. Journal of Organic Chemistry, 79(18), 8565–8575.
  • Kochev, N. T., et al. (2021). Prediction of 1H-NMR shifts with Ambit-HNMR software.
  • CASPRE. (n.d.). 13C NMR Predictor. Retrieved from [Link]

  • Cohen, R. D., et al. (2021). DELTA50: A Highly Accurate Database of Experimental 1H and 13C NMR Chemical Shifts Applied to DFT Benchmarking. Molecules, 26(16), 4879.
  • Sathishkumar, M., et al. (2013). Use of Correlation of H-1 and C-13 Chemical Shifts of N-Arylsuccinanilic Acids, N-Arylsuccinimides, N-Arylmaleanilic Acids, and N-Arylmaleimides with the Hammett Substituent Constants for the Studies of Electronic Effects. Journal of Chemistry, 2013, 615796.
  • Witek, J., et al. (2022). From NMR to AI: Do We Need 1H NMR Experimental Spectra to Obtain High-Quality logD Prediction Models?. International Journal of Molecular Sciences, 23(19), 11843.
  • Wikipedia. (n.d.). 3,4-Dichloroaniline. Retrieved from [Link]

Sources

Application Note: Mass Spectrometry Fragmentation Analysis of 3',4'-Dichlorophenylacetanilide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a detailed examination of the mass spectrometry fragmentation pattern of 3',4'-Dichlorophenylacetanilide, a compound of significant interest in environmental analysis and drug metabolism studies. Utilizing Electron Ionization (EI) mass spectrometry, we elucidate the primary fragmentation pathways, identifying key fragment ions and proposing their structural assignments. This guide is intended for researchers, scientists, and drug development professionals who employ mass spectrometry for the structural characterization of halogenated aromatic compounds. A comprehensive, step-by-step protocol for sample analysis via Gas Chromatography-Mass Spectrometry (GC-MS) is also presented.

Introduction

This compound, also known by its common name Propanil, is a widely used herbicide.[1] Its detection and characterization in various matrices are crucial for environmental monitoring and toxicological studies. Mass spectrometry, particularly coupled with gas chromatography (GC-MS), offers a robust and sensitive method for the identification and quantification of such compounds. Understanding the fragmentation pattern under electron ionization (EI) is fundamental for confident structural elucidation and method development.

Electron ionization is a "hard" ionization technique that imparts significant energy to the analyte molecule, leading to extensive and reproducible fragmentation.[2] The resulting mass spectrum serves as a molecular fingerprint, providing valuable structural information. For aromatic amides like this compound, fragmentation is typically initiated at the amide linkage and influenced by the substitution pattern on the aromatic ring.[3][4] The presence of chlorine atoms also introduces characteristic isotopic patterns and directs specific fragmentation channels.[5]

This document details the analysis of the EI mass spectrum of this compound, explains the causal mechanisms behind the observed fragment ions, and provides a practical protocol for its analysis.

Predicted Fragmentation Pathways under Electron Ionization

Upon electron ionization at 70 eV, this compound (molecular weight: 218.08 g/mol for the most abundant isotopes) undergoes a series of characteristic fragmentation reactions.[1] The initial event is the formation of the molecular ion ([M]•+), which is often observed for aromatic compounds due to the stability conferred by the delocalized π-electron system.[6]

The fragmentation of the molecular ion is primarily dictated by the cleavage of the weakest bonds and the formation of stable neutral and ionic species. For aromatic amides, the cleavage of the amide bond (N-CO) is a predominant pathway.[3]

The key fragmentation pathways are visualized in the diagram below:

G M [M]•+ m/z 218 This compound F1 [M - C2H5]• m/z 189 Loss of ethyl radical M->F1 - •C2H5 F2 [C6H3Cl2N]•+ m/z 160 3,4-Dichloroaniline radical cation M->F2 - C2H4CO (ketene) F3 [C2H5CO]+ m/z 57 Propionyl cation M->F3 - •NHC6H3Cl2 F4 [C6H3Cl2]+ m/z 145 3,4-Dichlorophenyl cation F2->F4 - NH F5 [C2H5]+ m/z 29 Ethyl cation F3->F5 - CO

Caption: Proposed EI fragmentation pathways for this compound.

Analysis of Key Fragment Ions

The electron ionization mass spectrum of this compound is characterized by several key fragment ions. The table below summarizes the most significant peaks observed in the NIST reference spectrum.[1]

m/z Proposed Ion Structure Formation Pathway Relative Intensity (%)
218[C₉H₉Cl₂NO]•⁺ (Molecular Ion)Direct ionization of the parent molecule.~20
160[C₆H₅Cl₂N]•⁺α-cleavage with McLafferty-like rearrangement, loss of ketene.100 (Base Peak)
125[C₆H₄Cl]⁺Loss of a chlorine atom from the m/z 160 fragment.~30
57[C₂H₅CO]⁺Cleavage of the N-CO bond.~60
29[C₂H₅]⁺Loss of CO from the propionyl cation (m/z 57).~40

Discussion of Major Fragments:

  • m/z 218, [M]•⁺: The molecular ion peak is observed with moderate intensity, which is typical for aromatic compounds that can stabilize the positive charge. The presence of two chlorine atoms results in a characteristic isotopic pattern for the molecular ion cluster (M, M+2, M+4).

  • m/z 160, [C₆H₅Cl₂N]•⁺: This is the base peak in the spectrum, indicating its high stability. Its formation can be rationalized by an α-cleavage at the carbonyl group, followed by a McLafferty-type rearrangement involving the transfer of a gamma-hydrogen from the ethyl group and subsequent elimination of a neutral ketene molecule (CH₂=C=O). This is a common fragmentation pathway for N-acylanilines.

  • m/z 125, [C₆H₄Cl]⁺: This ion is likely formed from the m/z 160 fragment through the loss of a chlorine atom and subsequent rearrangement. The loss of a halogen is a common fragmentation route for halogenated aromatic compounds.[7]

  • m/z 57, [C₂H₅CO]⁺: The propionyl cation is formed by the direct cleavage of the amide bond between the carbonyl carbon and the nitrogen atom. This is a characteristic fragmentation for N-acyl compounds.[3]

  • m/z 29, [C₂H₅]⁺: The ethyl cation arises from the decarbonylation (loss of a neutral CO molecule) of the propionyl cation (m/z 57). This is a common subsequent fragmentation for acylium ions.

Experimental Protocol: GC-MS Analysis

This section provides a self-validating protocol for the analysis of this compound using gas chromatography coupled with mass spectrometry.

G cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis Prep1 Dissolve standard in ethyl acetate (1 mg/mL) Prep2 Prepare serial dilutions (e.g., 1-100 µg/mL) Prep1->Prep2 GC_Inject Inject 1 µL into GC Prep2->GC_Inject GC_Sep Chromatographic Separation GC_Inject->GC_Sep MS_Ionize Electron Ionization (70 eV) GC_Sep->MS_Ionize MS_Analyze Mass Analysis (m/z 50-300) MS_Ionize->MS_Analyze Data_Acq Acquire Spectrum MS_Analyze->Data_Acq Data_Comp Compare with Reference (e.g., NIST Library) Data_Acq->Data_Comp Data_Confirm Confirm Fragmentation Pattern Data_Comp->Data_Confirm

Caption: Workflow for GC-MS analysis of this compound.

4.1. Materials and Reagents

  • This compound standard (≥98% purity)

  • Ethyl acetate (GC grade)

  • 2 mL autosampler vials with caps

4.2. Instrumentation

  • Gas chromatograph equipped with a split/splitless injector and a suitable capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).

  • Mass spectrometer with an electron ionization source.

4.3. Standard Preparation

  • Prepare a stock solution of this compound in ethyl acetate at a concentration of 1 mg/mL.

  • Perform serial dilutions of the stock solution to prepare working standards at concentrations ranging from 1 µg/mL to 100 µg/mL.

4.4. GC-MS Parameters

  • Injector Temperature: 250 °C

  • Injection Mode: Splitless (or split, depending on concentration)

  • Injection Volume: 1 µL

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 1 minute

    • Ramp: 20 °C/min to 280 °C

    • Final hold: 5 minutes at 280 °C

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Energy: 70 eV

  • Mass Scan Range: m/z 50-300

4.5. Data Analysis and Validation

  • Acquire the mass spectrum for the chromatographic peak corresponding to this compound.

  • Compare the acquired spectrum with a reference spectrum from a trusted library, such as the NIST/EPA/NIH Mass Spectral Library.[8] A high match factor (>900) provides strong evidence for the compound's identity.

  • Manually inspect the spectrum to confirm the presence of the key fragment ions (m/z 160, 125, 57, 29) and the molecular ion (m/z 218) with their expected relative abundances and isotopic patterns. This manual verification provides a self-validating system for the identification.

Conclusion

The mass spectrometry fragmentation pattern of this compound under electron ionization is highly characteristic and provides a reliable basis for its identification. The primary fragmentation pathways involve cleavage of the amide bond and a McLafferty-type rearrangement, leading to the formation of stable fragment ions. The protocol outlined in this application note provides a robust method for the analysis of this compound in a research or quality control setting. By understanding the underlying fragmentation mechanisms, analysts can more confidently interpret mass spectral data and develop specific and sensitive analytical methods.

References

  • Al-Majdhoub, M. A., et al. (2018). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. National Institutes of Health. Available at: [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]

  • Jordi Labs. (n.d.). NIST/EPA/NIH Mass Spectral Library Compound Scoring. Available at: [Link]

  • National Institute of Standards and Technology. (n.d.). Propanil. In NIST Chemistry WebBook. Retrieved from [Link]

  • Pretsch, E., Bühlmann, P., & Affolter, C. (2000). Structure Determination of Organic Compounds. Springer.
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons. (General reference for mass spectrometry principles)
  • Smith, R. M. (2004). Understanding Mass Spectra: A Basic Approach. John Wiley & Sons.
  • Wikipedia. (n.d.). Fragmentation (mass spectrometry). Retrieved from [Link]

  • Yadav, P., et al. (2019). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. National Institutes of Health. Available at: [Link]

  • Zhang, Q., et al. (2006). Substituted 3-Phenylpropenoates and Related Analogs: Electron Ionization Mass Spectral Fragmentation and Density Functional Theory Calculations. National Institutes of Health. Available at: [Link]

Sources

Application Note: Development of a Controlled-Release Oral Formulation of 3',4'-Dichlorophenylacetanilide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive guide for the development of a controlled-release oral tablet formulation for the investigational compound 3',4'-Dichlorophenylacetanilide. The protocols detailed herein cover the rationale for excipient selection, the manufacturing process for a hydrophilic matrix tablet, and the analytical methods for characterizing the final product. The primary objective is to formulate a tablet that provides a sustained release of the active pharmaceutical ingredient (API) over a predetermined period, thereby improving potential therapeutic outcomes and patient compliance.[1][2][3] This guide is intended for researchers, scientists, and drug development professionals engaged in the formulation of solid oral dosage forms.

Introduction

This compound is a compound with therapeutic potential that necessitates a controlled-release delivery system to maintain consistent plasma concentrations, reduce dosing frequency, and minimize potential side effects.[1][4][5] The oral route remains the most prevalent and convenient for drug administration.[3][6] This document outlines the development of a hydrophilic matrix tablet, a widely used and cost-effective approach for achieving controlled drug release.[2][6]

Hydrophilic matrix systems utilize water-soluble polymers that, upon contact with gastrointestinal fluids, hydrate to form a gel layer.[4][7][8] This gel layer acts as a barrier, controlling the release of the drug primarily through diffusion and erosion of the matrix.[6][9] Hydroxypropyl methylcellulose (HPMC) is a popular choice for such systems due to its biocompatibility, versatility in modifying drug release, and broad regulatory acceptance.[2][3][7][8][9]

The following sections will detail the necessary materials and equipment, step-by-step protocols for formulation and analysis, and present example data to illustrate the expected outcomes.

Physicochemical Properties of this compound

A thorough understanding of the API's physicochemical properties is crucial for formulation design.

PropertyValueSource
Molecular FormulaC₁₄H₁₁Cl₂NON/A
Molecular Weight280.15 g/mol N/A
AppearanceLight tan to dark gray crystals or brown solid[10]
Melting Point71-72 °C[10]
Water Solubility580 mg/L (at 20°C)[11]
logP2.69[10]

The moderate water solubility of this compound suggests that its release from a hydrophilic matrix will be influenced by both diffusion through the gel layer and erosion of the matrix itself.

Materials and Equipment

Materials
MaterialSupplierGrade
This compoundIn-house Synthesis/Supplier>99% Purity
Hydroxypropyl Methylcellulose (HPMC K100M)Multiple SuppliersUSP/Ph. Eur.
Microcrystalline Cellulose (MCC PH 102)Multiple SuppliersUSP/Ph. Eur.
Lactose Monohydrate (Spray-Dried)Multiple SuppliersUSP/Ph. Eur.
Magnesium StearateMultiple SuppliersUSP/Ph. Eur.
AcetonitrileHPLC GradeN/A
MethanolHPLC GradeN/A
Formic AcidACS Reagent GradeN/A
Purified WaterIn-house SystemUSP Grade
Equipment
EquipmentModel/Type
Analytical Balance4-decimal place
V-BlenderLaboratory Scale
Tablet Press (Single Punch or Rotary)Instrumented
Hardness TesterN/A
Friability TesterN/A
Dissolution ApparatusUSP Apparatus 2 (Paddle)
High-Performance Liquid Chromatography (HPLC) SystemWith UV Detector
Stability ChambersICH-compliant

Experimental Protocols

Formulation Development Workflow

The following diagram illustrates the key stages in the development of the controlled-release tablet.

Formulation_Workflow cluster_0 Formulation & Process Development cluster_1 Analytical Characterization cluster_2 Stability Assessment API_Characterization API Physicochemical Characterization Excipient_Selection Excipient Selection & Compatibility Studies API_Characterization->Excipient_Selection informs Formulation_Optimization Formulation Optimization (e.g., DoE) Excipient_Selection->Formulation_Optimization leads to Manufacturing_Process Manufacturing Process (Direct Compression) Formulation_Optimization->Manufacturing_Process defines QC_Tests Quality Control Tests (Hardness, Friability, etc.) Manufacturing_Process->QC_Tests produces tablets for Stability_Studies Accelerated Stability Studies Manufacturing_Process->Stability_Studies provides batches for Dissolution_Testing In-Vitro Dissolution Testing QC_Tests->Dissolution_Testing qualifies tablets for Assay_Purity HPLC for Assay & Purity Dissolution_Testing->Assay_Purity samples for

Caption: Workflow for controlled-release tablet development.

Protocol 1: Preparation of Controlled-Release Tablets (Direct Compression)

Direct compression is chosen for its simplicity and cost-effectiveness.

Example Formulation Compositions:

IngredientFormulation F1 (% w/w)Formulation F2 (% w/w)Formulation F3 (% w/w)
This compound20.020.020.0
HPMC K100M20.030.040.0
MCC PH 10249.539.529.5
Lactose Monohydrate10.010.010.0
Magnesium Stearate0.50.50.5
Total 100.0 100.0 100.0

Step-by-Step Procedure:

  • Weighing: Accurately weigh all ingredients as per the desired formulation.

  • Sieving: Pass the API and all excipients (except magnesium stearate) through a #40 mesh sieve to ensure uniformity and break any lumps.

  • Blending:

    • Transfer the sieved materials into a V-blender.

    • Blend for 15 minutes to achieve a homogenous mixture.

  • Lubrication:

    • Pass the magnesium stearate through a #60 mesh sieve.

    • Add the sieved magnesium stearate to the V-blender and blend for an additional 3 minutes. Rationale: Short lubrication time prevents over-lubrication which can negatively impact tablet hardness and dissolution.

  • Compression:

    • Load the final blend into the hopper of the tablet press.

    • Compress the blend into tablets with a target weight of 500 mg and a hardness of 8-12 kp.

Protocol 2: In-Vitro Dissolution Testing

Dissolution testing is a critical quality control measure that provides insights into the in-vitro drug release profile.[12][13][14][15]

Method Parameters:

ParameterSetting
ApparatusUSP Apparatus 2 (Paddle)
Dissolution Medium900 mL of pH 6.8 Phosphate Buffer
Temperature37 ± 0.5 °C
Paddle Speed50 RPM
Sampling Time Points1, 2, 4, 6, 8, 12, and 24 hours
Sample Volume5 mL (replace with fresh medium)

Procedure:

  • Set up the dissolution apparatus according to the parameters above.

  • Place one tablet in each vessel.

  • Start the apparatus and begin sampling at the specified time points.

  • Filter each sample through a 0.45 µm syringe filter.

  • Analyze the samples using the HPLC method described below.

Protocol 3: HPLC Method for Assay and Dissolution Samples

A robust HPLC method is required for the accurate quantification of this compound.

Chromatographic Conditions:

ParameterCondition
ColumnC18, 4.6 x 150 mm, 5 µm
Mobile PhaseAcetonitrile:Water (60:40 v/v) with 0.1% Formic Acid
Flow Rate1.0 mL/min
Injection Volume20 µL
Detector Wavelength254 nm
Column Temperature30 °C

Procedure:

  • Standard Preparation: Prepare a stock solution of this compound in the mobile phase and perform serial dilutions to create a calibration curve (e.g., 1-100 µg/mL).

  • Sample Analysis: Inject the filtered dissolution samples and standards into the HPLC system.

  • Quantification: Calculate the concentration of the API in the samples against the calibration curve.

Protocol 4: Accelerated Stability Studies

Accelerated stability studies are designed to predict the long-term stability of the product by subjecting it to exaggerated storage conditions.[16][17][18]

Storage Conditions:

  • 40 °C ± 2 °C / 75% RH ± 5% RH

Testing Time Points:

  • Initial (0 months), 1, 3, and 6 months

Tests to be Performed:

  • Appearance

  • Hardness

  • Assay

  • Related Substances (Purity)

  • In-Vitro Dissolution

Procedure:

  • Package the tablets in the proposed final packaging.

  • Place the packaged tablets in a stability chamber set to the specified conditions.

  • At each time point, pull samples and perform the required tests.

  • Analyze the data for any significant changes over time.

Expected Results and Discussion

The primary goal is to develop a formulation that demonstrates a controlled and extended release of this compound.

Drug Release Mechanism

The release of the drug from the HPMC matrix is governed by a combination of diffusion and erosion.

Release_Mechanism Tablet Dry Core (API + Polymer) Gel Layer Bulk Medium Tablet:f1->Tablet:f2 Drug Diffusion Tablet:f1->Tablet:f2 Matrix Erosion Water Water Ingress Water->Tablet:f1 Drug Drug Diffusion Erosion Matrix Erosion

Caption: Drug release from a hydrophilic matrix tablet.

Upon contact with the dissolution medium, HPMC hydrates to form a viscous gel layer.[7][8][9] The drug dissolves and diffuses through this gel layer into the bulk medium. Simultaneously, the outer layer of the matrix gradually erodes, releasing more drug. The rate of release can be modulated by varying the concentration of HPMC; higher concentrations lead to a more viscous gel and slower drug release.[7]

Example Dissolution Profiles

The following table and graph illustrate the expected effect of varying HPMC concentration on the drug release profile.

Time (hours)F1 (20% HPMC) % ReleasedF2 (30% HPMC) % ReleasedF3 (40% HPMC) % Released
1251812
2403020
4655035
6856850
8988265
121009580
2410010098

(This data is for illustrative purposes only)

Interpretation: As the concentration of HPMC increases from F1 to F3, the rate of drug release decreases. Formulation F2, with 30% HPMC, shows a desirable profile, releasing approximately 80% of the drug over 8 hours and achieving complete release within 24 hours. This demonstrates the ability to tailor the release kinetics by adjusting the polymer concentration.

Conclusion

This application note provides a detailed framework for the development of a controlled-release oral formulation of this compound using a hydrophilic matrix system. The protocols for formulation, manufacturing, and analytical testing are based on established pharmaceutical principles. By systematically evaluating the impact of formulation variables, such as the concentration of the rate-controlling polymer, a robust dosage form with the desired release characteristics can be successfully developed. Further optimization using Design of Experiments (DoE) principles is recommended to fully understand the interplay between formulation and process variables.

References

  • Vertex AI Search. (n.d.). Hydroxypropyl Methylcellulose—A Key Excipient in Pharmaceutical Drug Delivery Systems. Retrieved January 15, 2026.
  • HPMC Manufacturer. (2025, January 30). The Science of Hydroxypropyl Methylcellulose in Controlled Drug Release.
  • Meska Joinway. (n.d.). The role of HPMC in controlled-release preparations.
  • Unknown. (2025, April 4). Why Hydroxypropyl Methylcellulose is Used in Controlled-Release Formulations.
  • Colorcon. (2024, May 15). Matrix Tablets Explained: A High Level Introduction.
  • American Pharmaceutical Review. (n.d.). Controlled Release Excipients.
  • Pan American Health Organization. (n.d.). Annex 5 Guidelines for stability testing of pharmaceutical products containing well established drug substances in conventional dosage forms.
  • Khan, F. N. (2012). The Role of Oral Controlled Release Matrix Tablets in Drug Delivery Systems. Tropical Journal of Pharmaceutical Research, 11(3), 495-505.
  • Teledyne Hanson Research. (n.d.). Dissolution Testing For Tablets.
  • Pion Inc. (2024, January 10). What is in vitro dissolution testing?
  • Pharma Excipients. (2019, May 21). Controlled release tablets based on HPMC:lactose blends.
  • Gokhale, S., et al. (n.d.). MATRIX CONTROLLED DRUG RELEASE DRUG DELIVERY. IIP Series.
  • Singh, S., et al. (2025, August 10). Matrix tablets: An effective way for oral controlled release drug delivery.
  • Patel, H., et al. (n.d.). Matrix Tablet: A Promising Tool for Oral Controlled Release Drug Delivery. Asian Journal of Pharmaceutical Research.
  • Parameter Generation & Control. (2023, February 22). Stability Testing for Pharmaceuticals & More.
  • NCF International. (2019, February 20). Excipients for Controlled Release.
  • Pharmaceutical Technology. (2018, July 2). Selecting Excipients for Controlled Release.
  • CD Formulation. (n.d.). Excipients for Sustained & Controlled Release Materials.
  • Agilent. (n.d.). Accelerated Stability Testing in Expiration Dating of Pharmaceutical Dosage Forms.
  • Austin Publishing Group. (2023, May 23). Controlled Drug Release by Excipient Modification: A Review.
  • Food and Drug Administration. (2022). Guidelines On Stability Testing Of Finished Pharmaceutical Products and Active Drug Substance.
  • Wikipedia. (n.d.). Dissolution testing.
  • Singh, S., & Kumar, V. (2012). Stability Testing of Pharmaceutical Products. Journal of Applied Pharmaceutical Science, 02(03), 129-138.
  • Brown, C. K., et al. (2011). FIP/AAPS Joint Workshop Report: Dissolution/In Vitro Release Testing of Novel/Special Dosage Forms. AAPS PharmSciTech, 12(2), 782-794.
  • RSSL. (n.d.). Dissolution Testing: An overview.
  • Li, Y., et al. (2023). Development of Simultaneous Determination Method of Pesticide High Toxic Metabolite 3,4-Dichloroaniline and 3,5 Dichloroaniline in Chives Using HPLC-MS/MS. Foods, 12(15), 2898.
  • PubMed. (2023, July 28). Development of Simultaneous Determination Method of Pesticide High Toxic Metabolite 3,4-Dichloroaniline and 3,5 Dichloroaniline in Chives Using HPLC-MS/MS.
  • AERU. (n.d.). 3,4-dichloroaniline. University of Hertfordshire.
  • PubChem. (n.d.). 3,4-Dichloroaniline.
  • Hussein Al Ali, S. H., et al. (2013). 3,4-Dichlorophenoxyacetate interleaved into anionic clay for controlled release formulation of a new environmentally friendly agrochemical. Chemistry Central Journal, 7(1), 127.
  • ResearchGate. (2023, July 7). Development of Simultaneous Determination Method of Pesticide High Toxic Metabolite 3,4-Dichloroaniline and 3,5 Dichloroaniline in Chives Using HPLC-MS/MS.
  • U.S. Environmental Protection Agency. (n.d.). Environmental Chemistry Method for Propanil & 3,4-DCA in Water.
  • PubChem. (n.d.). 3,4-Dichlorophenol.
  • Wikipedia. (n.d.). 3,4-Dichloroaniline.
  • Jivraj, M., Martini, L. G., & Thomson, C. M. (2005). Controlled Release Oral Delivery System Containing Water Insoluble Drug. Kathmandu University Journal of Science, Engineering and Technology, 1(1), 23-31.
  • Ternes, T. A. (2001). Analytical methods for the determination of pharmaceuticals in aqueous environmental samples. TrAC Trends in Analytical Chemistry, 20(8), 419-434.
  • Pharma Excipients. (n.d.). Controlled Release Products.
  • PubChem. (n.d.). 3,4-Dichlorophenethylamine.
  • Dai, Y., et al. (2021).
  • Fiveable. (n.d.). Controlled release formulations. Medicinal Chemistry Class Notes.
  • HyCON Labs. (n.d.). Controlled Release / Modified Release Formulations.

Sources

Troubleshooting & Optimization

Technical Support Center: Minimizing Side Product Formation in 3',4'-Dichlorophenylacetanilide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3',4'-Dichlorophenylacetanilide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common issues encountered during this synthesis, with a focus on minimizing the formation of unwanted side products. This resource offers practical, field-tested insights and detailed protocols to enhance the purity and yield of your target compound.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

The synthesis of this compound, a key intermediate in the production of various agrochemicals and pharmaceuticals, is typically achieved through the N-acetylation of 3,4-dichloroaniline.[1][2] While seemingly straightforward, this reaction is often plagued by the formation of side products that can complicate purification and reduce overall yield. This guide addresses the most common challenges in a question-and-answer format.

Q1: My reaction yields a significant amount of a higher molecular weight byproduct that is difficult to separate from the desired product. What is it and how can I prevent its formation?

A1: This is a classic case of di-acetylation, a common side reaction in the acetylation of anilines.

  • Causality: The initial product, this compound, still possesses a lone pair of electrons on the amide nitrogen. Under forcing conditions (e.g., high temperature, excess acetylating agent, or prolonged reaction times), this nitrogen can undergo a second acetylation to form the di-acetylated side product, N-acetyl-N-(3,4-dichlorophenyl)acetamide. The electron-withdrawing nature of the dichlorophenyl ring makes the amide nitrogen less nucleophilic than the starting aniline, but the side reaction can still occur.

  • Troubleshooting & Prevention:

    • Stoichiometry is Key: Use a stoichiometric amount or only a slight excess (e.g., 1.05 to 1.1 equivalents) of the acetylating agent (acetic anhydride or acetyl chloride). A large excess of the acetylating agent is a primary driver of di-acetylation.

    • Temperature Control: Maintain a low to moderate reaction temperature. The initial acetylation of 3,4-dichloroaniline is typically exothermic. Running the reaction at or below room temperature can significantly suppress the formation of the di-acetylated product.[3] If heating is necessary to drive the reaction to completion, it should be done cautiously and for the minimum time required.

    • Order of Addition: Add the acetylating agent slowly and portion-wise to the solution of 3,4-dichloroaniline. This maintains a low instantaneous concentration of the acetylating agent, favoring the mono-acetylation reaction.

    Experimental Protocol: Controlled Mono-acetylation of 3,4-Dichloroaniline

    • Dissolve 1.0 equivalent of 3,4-dichloroaniline in a suitable solvent (e.g., glacial acetic acid, dichloromethane, or ethyl acetate).

    • Cool the solution in an ice bath to 0-5 °C.

    • Slowly add 1.05 equivalents of acetic anhydride dropwise with vigorous stirring over 15-30 minutes.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Once the starting material is consumed, quench the reaction by adding cold water or a saturated sodium bicarbonate solution.

    • Isolate the crude product by filtration.

Q2: My final product is off-color (e.g., brown or pinkish) even after recrystallization. What are the likely impurities and how can I remove them?

A2: Discoloration is often due to the presence of oxidized impurities originating from the 3,4-dichloroaniline starting material or formed during the reaction.

  • Causality: Commercial 3,4-dichloroaniline can contain colored impurities from its synthesis, which involves the hydrogenation of 3,4-dichloronitrobenzene.[4][5] Incomplete reduction can leave traces of colored intermediates.[6] Additionally, anilines are susceptible to air oxidation, which can form highly colored polymeric species. This oxidation can be accelerated by heat and light.

  • Troubleshooting & Prevention:

    • Starting Material Purity: Use high-purity 3,4-dichloroaniline. If the starting material is discolored, consider purifying it by recrystallization or sublimation before use.

    • Inert Atmosphere: For sensitive reactions or when aiming for a very high-purity product, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can minimize oxidation.

    • Decolorizing Carbon: During the purification of the final product, treatment with activated charcoal (decolorizing carbon) can effectively remove colored impurities.

    Purification Protocol: Decolorization and Recrystallization of this compound

    • Dissolve the crude this compound in a minimum amount of a suitable hot solvent (e.g., ethanol or an ethanol/water mixture).

    • Add a small amount of activated charcoal (typically 1-2% w/w) to the hot solution.

    • Swirl the mixture and gently heat for a few minutes. Caution: Do not boil the solution as this can cause bumping.

    • Perform a hot filtration to remove the activated charcoal. This should be done quickly to prevent premature crystallization of the product.

    • Allow the filtrate to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.

    • Collect the purified crystals by vacuum filtration and wash with a small amount of cold solvent.

    • Dry the crystals thoroughly.

Q3: My reaction has a low yield, and I've identified unreacted 3,4-dichloroaniline in my crude product. What could be the cause?

A3: Low conversion can stem from several factors, including insufficient activation of the acetylating agent, poor quality of reagents, or the formation of an unreactive salt.

  • Causality:

    • Hydrolysis of Acetylating Agent: Acetic anhydride and especially acetyl chloride are highly susceptible to hydrolysis. If there is significant water in the solvent or starting materials, the acetylating agent will be consumed, leading to incomplete reaction.

    • Formation of Hydrochloride Salt: If acetyl chloride is used as the acetylating agent, one equivalent of hydrochloric acid (HCl) is produced for every equivalent of aniline that reacts. This HCl will react with the unreacted 3,4-dichloroaniline to form the hydrochloride salt, which is significantly less nucleophilic and may precipitate out of solution, effectively halting the reaction.[7]

    • Poor Reagent Quality: Degraded or impure reagents can lead to low yields.

  • Troubleshooting & Prevention:

    • Anhydrous Conditions: Ensure that all glassware is thoroughly dried and use anhydrous solvents, particularly when using acetyl chloride.

    • Use of a Base: When using acetyl chloride, it is crucial to include a base (e.g., triethylamine, pyridine, or even aqueous sodium bicarbonate in a Schotten-Baumann type reaction) to neutralize the HCl byproduct.[7] This prevents the formation of the unreactive aniline hydrochloride salt.

    • Reagent Quality Check: Use freshly opened or properly stored reagents. The purity of the 3,4-dichloroaniline and the acetylating agent should be verified.

    Data Presentation: Comparison of Acetylating Agents

Acetylating AgentByproductNeed for BaseReactivityHandling Considerations
Acetic AnhydrideAcetic AcidNot strictly necessary, but can be beneficialModerateCorrosive, lachrymator
Acetyl ChlorideHydrochloric AcidEssentialHighHighly corrosive, reacts violently with water
Acetic AcidWaterRequires catalyst and/or heatLowCorrosive

Visualizing Reaction Pathways and Troubleshooting

To further clarify the chemical transformations and decision-making processes, the following diagrams illustrate the main reaction, side product formation, and a general troubleshooting workflow.

Synthesis and Side Reaction DCA 3,4-Dichloroaniline Product This compound DCA->Product Acetylation AcAn Acetic Anhydride AcAn->Product Diacetyl N-acetyl-N-(3,4-dichlorophenyl)acetamide AcAn->Diacetyl AcOH Acetic Acid Product->Diacetyl Further Acetylation (Excess AcAn, High Temp) Troubleshooting Workflow Start Low Yield or Impure Product Problem Identify Issue Start->Problem LowYield Low Yield/ Unreacted Starting Material Problem->LowYield Incomplete Reaction Diacetylation High MW Impurity (Di-acetylation) Problem->Diacetylation Side Reaction Discoloration Colored Product Problem->Discoloration Contamination CheckReagents Check Reagent Purity & Stoichiometry LowYield->CheckReagents UseBase Add Base (if using AcCl) LowYield->UseBase Diacetylation->CheckReagents ControlTemp Control Temperature & Addition Rate Diacetylation->ControlTemp Discoloration->CheckReagents Purity of Starting Material InertAtmosphere Use Inert Atmosphere Discoloration->InertAtmosphere Decolorize Treat with Activated Carbon Discoloration->Decolorize CheckReagents->LowYield

Caption: A logical workflow for troubleshooting common issues in the synthesis of this compound.

References

  • BenchChem Technical Support Team. (2025).
  • ResearchGate. (2025). 3,4-Dichloroaniline revisited: A study on the fate of the priority pollutant in a sediment-water system derived from a rice growing region in Italy.
  • Wikipedia. (n.d.). 3,4-Dichloroaniline. Wikipedia.
  • Zhong, Y., Kong, L., Lai, Q., Wang, M., & Shi, H. (2022). Photolysis and hydrolysis of 3,5-dichloroaniline in water. Chinese Journal of Pesticide Science, 24(6), 1493-1499.
  • ResearchGate. (2021). Why did my amide syntesis does not work?.
  • ResearchGate. (2016). Improved procedure for the synthesis of N-substituted 3,4-dichloromaleimides.
  • European Commission. (2003). Opinion on the result of the Risk Assessment of 3,4-dichloroaniline. European Commission.
  • Google Patents. (n.d.). US3291832A - Process for preparing 3, 4 dichloroaniline.
  • MDPI. (n.d.). Reproductive Toxicity of 3,4-dichloroaniline (3,4-DCA) on Javanese Medaka (Oryziasjavanicus, Bleeker 1854). MDPI.
  • SciELO. (2023). Synthesis of New Fatty N-Acylamino Amides from 3,4-Dichloroaniline with Crop Protection Activity. SciELO.
  • PubMed. (n.d.). Degradation of aqueous 3,4-dichloroaniline by a novel dielectric barrier discharge plasma reactor. PubMed.
  • ChemicalBook. (n.d.). 3,4-Dichloroaniline synthesis. ChemicalBook.
  • National Institutes of Health. (n.d.). Development of Simultaneous Determination Method of Pesticide High Toxic Metabolite 3,4-Dichloroaniline and 3,5 Dichloroaniline in Chives Using HPLC-MS/MS. NIH.
  • Syntheses of Medicinal Compounds. (2017). Syntheses of Medicinal Compounds.
  • Reddit. (2024).
  • National Institutes of Health. (n.d.). 3,4-Dihydro-2(1H)-Pyridones as Building Blocks of Synthetic Relevance. NIH.
  • IJCRT.org. (n.d.). Acetylation Of Aromatic Amines: Use Of Acidic Catalyst For Efficient Reactions. IJCRT.org.
  • Passey, S., & Arora, K. K. (n.d.).
  • MDPI. (2023).
  • Google Patents. (n.d.). EP0431487B1 - Process for preparing 3,4'-dichlorodiphenyl-ether.
  • YMER. (2023). Solvent and Catalyst Free Acylation of Anilines with Acetic Acid. YMER.
  • ijarsct. (n.d.). Solvent and Catalyst Free Acylation of Anilines with Acetic Acid. ijarsct.
  • BenchChem. (2025).
  • PubMed. (2018). Expression and purification of nuclease-free protocatechuate 3,4-dioxygenase for prolonged single-molecule fluorescence imaging. PubMed.
  • National Institutes of Health. (2025). Protocol for the purification and crystallization of the Drosophila melanogaster Cfp1PHD domain in complex with an H3K4me3 peptide. NIH.

Sources

Technical Support Center: Purification of 3',4'-Dichlorophenylacetanilide by Recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

This guide provides a comprehensive, experience-driven approach to troubleshooting the purification of 3',4'-Dichlorophenylacetanilide by recrystallization. It is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues encountered during this critical purification step. Our focus is not just on the "how," but the fundamental "why" behind each procedural choice, ensuring robust and reproducible outcomes.

Part 1: Foundational Principles & Compound Properties

Recrystallization is a powerful purification technique based on the differential solubility of a compound and its impurities in a given solvent at varying temperatures.[1][2] The ideal solvent will dissolve the target compound completely at an elevated temperature but only sparingly at lower temperatures. As the saturated hot solution cools, the solubility of the target compound decreases, forcing it to crystallize out of the solution in a purer form, leaving the more soluble impurities behind in the solvent (the "mother liquor").[1][3]

Key Physical Properties:

A successful recrystallization hinges on understanding the physical properties of the target compound and potential impurities.

CompoundMolecular FormulaMolar Mass ( g/mol )Melting Point (°C)Appearance
This compound C₁₄H₁₁Cl₂NO280.15~129-131 °C (Lit.)White to off-white solid
3,4-Dichloroaniline (Precursor/Impurity)C₆H₅Cl₂N162.0166–72 °CLight brown/tan solid[4][5][6][7]
3,4-Dichlorophenylacetic acid (Potential Related Impurity)C₈H₆Cl₂O₂205.0489-91 °C (Lit.)Solid

Solvent System Selection:

For an amide like this compound, which possesses both polar (amide) and non-polar (dichlorophenyl ring) characteristics, a mixed-solvent system is often ideal.[8][9] This approach allows for fine-tuning of the solvent's dissolving power.

Solvent SystemRoleRationale & Justification
Ethanol / Water Primary Choice. Ethanol is the "good" solvent; Water is the "anti-solvent."Ethanol effectively dissolves the compound when hot due to its moderate polarity.[10] Water, being highly polar, is a poor solvent for the compound and is miscible with ethanol, making it an excellent anti-solvent to induce crystallization upon cooling.[8][10]
Acetone / Water Alternative. Acetone is the "good" solvent; Water is the "anti-solvent."Acetone is a stronger solvent than ethanol and may be useful if solubility in hot ethanol is limited. Its lower boiling point requires careful handling to prevent excessive evaporation.
Ethyl Acetate / Hexane Non-aqueous Alternative. Ethyl acetate is the "good" solvent; Hexane is the "anti-solvent."This system is useful if the compound is sensitive to water or if impurities are highly water-soluble. The polarity difference between ethyl acetate and hexane is significant, allowing for effective crystallization.[11]

Part 2: Standard Mixed-Solvent Recrystallization Protocol (Ethanol/Water)

This protocol provides a validated, step-by-step methodology for the purification of this compound.

Experimental Workflow:

G cluster_dissolution Dissolution cluster_crystallization Crystallization cluster_isolation Isolation & Drying dissolve 1. Dissolve crude solid in minimum hot Ethanol hot_filter 2. Perform hot gravity filtration (if insoluble impurities are present) dissolve->hot_filter add_anti 3. Add hot Water dropwise to the hot filtrate until cloudy hot_filter->add_anti reheat 4. Add a few drops of hot Ethanol to redissolve add_anti->reheat cool_slow 5. Cool slowly to room temp, then in an ice bath reheat->cool_slow vac_filter 6. Collect crystals via vacuum filtration cool_slow->vac_filter wash 7. Wash with minimal ice-cold Ethanol/Water mixture vac_filter->wash dry 8. Dry crystals under vacuum wash->dry end end dry->end Pure Product

Caption: Standard workflow for mixed-solvent recrystallization.

Step-by-Step Protocol:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot ethanol (near boiling) and swirl to dissolve the solid. Continue adding small portions of hot ethanol until the compound is fully dissolved.[3][12] Using the absolute minimum amount of hot solvent is crucial for maximizing yield.[3]

  • Hot Filtration (Optional): If insoluble impurities are observed, perform a hot gravity filtration through fluted filter paper into a pre-warmed flask to remove them.[8][13] This step prevents premature crystallization in the funnel.

  • Induce Saturation: To the clear, hot filtrate, add hot water dropwise while swirling. Continue adding water until the solution becomes faintly and persistently cloudy (turbid).[9] This indicates the solution is saturated.

  • Clarify Solution: Add a few drops of hot ethanol to the cloudy solution until it becomes clear again.[9] The solution is now perfectly saturated at the boiling point.

  • Cooling and Crystallization: Cover the flask and allow it to cool slowly and undisturbed to room temperature. Slow cooling is essential for the formation of large, pure crystals as it allows molecules to selectively add to the growing crystal lattice, excluding impurities.[8] Once at room temperature, place the flask in an ice-water bath for at least 20-30 minutes to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a very small amount of an ice-cold ethanol/water mixture (in the same approximate ratio used for the crystallization) to remove any residual mother liquor containing dissolved impurities.[3]

  • Drying: Dry the crystals thoroughly, preferably under vacuum, to remove all traces of solvent. Determine the melting point and yield of the purified product.

Part 3: Troubleshooting Guide & FAQs

This section addresses the most common issues encountered during the recrystallization of this compound.

Q1: My compound "oiled out" as a liquid instead of forming crystals. What happened and how do I fix it?

A1: Causality & Mechanism: "Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid.[14] This typically happens for two main reasons:

  • Melting Point Depression: High concentrations of impurities can significantly lower the melting point of your compound. The saturated solution's temperature may be above this depressed melting point, causing the compound to emerge as a liquid.[15][16]

  • High Supersaturation/Rapid Cooling: If the solution is cooled too quickly, the concentration of the solute exceeds its solubility at a temperature that is still above its melting point.[15]

Oils are undesirable because they are excellent solvents for impurities, trapping them upon solidification and defeating the purpose of the purification.[14][17]

Troubleshooting Protocol:

  • Reheat the flask containing the oil and solvent until the oil completely redissolves, forming a clear solution.

  • Add a small amount (10-15% more) of the "good" solvent (ethanol in this case). This decreases the saturation point, meaning the solution will need to cool to a lower temperature before precipitation begins.[15]

  • Ensure the solution cools much more slowly. You can insulate the flask with paper towels or place it in a large beaker of warm water to slow heat transfer.

  • If oiling out persists, it may indicate a very high impurity load. Consider purifying the material by another method (e.g., column chromatography) first or performing a preliminary recrystallization to remove the bulk of the impurities.[16]

Q2: No crystals are forming even after the solution has cooled completely. What should I do?

A2: Causality & Mechanism: The solution is likely supersaturated, a metastable state where the solute concentration is higher than its solubility, but crystallization has not been initiated due to a high activation energy barrier for nucleation.[3]

Troubleshooting Protocol (in order of application):

  • Induce Nucleation by Scratching: Use a glass stirring rod to gently scratch the inner surface of the flask at the air-liquid interface. The microscopic imperfections on the glass provide a surface for nucleation to begin.[17]

  • Seeding: Add a tiny crystal of the crude (or pure) this compound to the solution.[15][18][19] This "seed crystal" acts as a template, bypassing the initial nucleation barrier and allowing crystal growth to commence.[20][21]

  • Reduce Temperature Further: If the flask has only been cooled to room temperature, place it in an ice-water bath or even a colder bath (ice/salt) to further decrease solubility.[17]

  • Concentrate the Solution: If all else fails, you likely used too much solvent.[15] Gently heat the solution to boil off a portion of the solvent, then attempt the cooling process again.

Q3: My final crystal yield is very low. How can I improve it?

A3: Causality & Mechanism: A low yield is typically caused by one of the following:

  • Excess Solvent: Using more than the minimum required amount of hot solvent to dissolve the compound will result in a significant portion of the product remaining dissolved in the mother liquor even after cooling.[3]

  • Premature Filtration: Filtering the crystals before crystallization is complete.

  • Excessive Washing: Washing the crystals with too much solvent or with solvent that is not ice-cold will redissolve some of the product.[3]

Troubleshooting Protocol:

  • Optimize Solvent Volume: In future runs, be meticulous about adding the absolute minimum volume of hot solvent needed for dissolution.

  • Ensure Complete Cooling: Maximize crystal formation by cooling the solution in an ice bath for at least 30 minutes before filtration.

  • Recover a Second Crop: The mother liquor from the first filtration is still saturated with your compound. You can often recover more product by boiling off some of the solvent from the filtrate to re-establish saturation and then cooling again. This "second crop" will be less pure than the first but can significantly increase overall yield.[15]

  • Use Minimal, Ice-Cold Rinse: When washing the filtered crystals, use the smallest volume of ice-cold solvent possible to just wet the crystal cake.

Q4: My product "crashed out" as a fine powder immediately upon cooling. Is this a problem?

A4: Causality & Mechanism: Yes, this is a problem. Rapid precipitation, or "crashing out," is caused by a very high level of supersaturation and/or extremely rapid cooling. The rapid formation of solids does not allow for the selective process of building a pure crystal lattice. Instead, impurities become trapped within the quickly forming solid, resulting in a poorly purified product.[15]

Troubleshooting Protocol:

  • Reheat the flask to redissolve the precipitated solid completely.

  • Add a small additional volume (5-10%) of the hot "good" solvent (ethanol) to the solution.[15]

  • Insulate the flask (e.g., wrap with paper towels or place in a warm water bath) to ensure a very slow cooling rate. The goal is to see the first crystals appear after 5-15 minutes of cooling, not instantly.

Part 4: Troubleshooting Decision Tree

This diagram provides a logical pathway for diagnosing and solving recrystallization issues.

G start Start Recrystallization dissolved Is the crude solid fully dissolved in hot solvent? start->dissolved cool Cool the solution dissolved->cool Yes hot_filter Perform hot gravity filtration, then proceed to cooling dissolved->hot_filter No, insoluble material remains observe What is observed upon cooling? cool->observe crystals crystals observe->crystals Crystals Form nothing nothing observe->nothing Nothing Happens (Supersaturation) oil oil observe->oil Oily Liquid Forms powder powder observe->powder Fine Powder Crashes Out hot_filter->cool yield_check Is the yield acceptable? crystals->yield_check Proceed to filtration scratch 1. Scratch flask with glass rod. Did crystals form? nothing->scratch Troubleshoot fix_oil 1. Reheat to dissolve oil. 2. Add more 'good' solvent (e.g., Ethanol). 3. Cool VERY slowly. oil->fix_oil Troubleshoot fix_powder 1. Reheat to redissolve. 2. Add a little more 'good' solvent. 3. Insulate flask and cool slowly. powder->fix_powder Troubleshoot success Pure Product Obtained yield_check->success Yes low_yield 1. Concentrate mother liquor for 2nd crop. 2. In next run, use less solvent and ensure complete cooling. yield_check->low_yield No scratch->crystals Yes seed 2. Add a seed crystal. Did crystals form? scratch->seed No seed->crystals Yes concentrate 3. Boil off some solvent and re-cool seed->concentrate No concentrate->cool fix_oil->cool fix_powder->cool

Sources

Technical Support Center: Addressing Solubility Challenges of 3',4'-Dichlorophenylacetanilide in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3',4'-Dichlorophenylacetanilide. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions (FAQs) regarding the solubility of this compound in aqueous solutions. The following information is curated to not only offer solutions but also to explain the scientific principles behind the recommended strategies, ensuring a comprehensive understanding of how to overcome solubility challenges in your experiments.

I. Understanding the Challenge: The Physicochemical Properties of this compound

This compound is a compound characterized by its aromatic structure, containing two chlorine atoms and an acetanilide group. This chemical structure contributes to its low aqueous solubility. The presence of the dichlorophenyl group imparts significant hydrophobicity, while the amide group offers some potential for hydrogen bonding, though it is generally not sufficient to overcome the molecule's non-polar nature.[1] Compounds with low aqueous solubility often present significant hurdles in various experimental and developmental stages, from initial biological screening to formulation for therapeutic use.[2]

II. Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common questions and issues encountered when working with this compound in aqueous environments.

Q1: Why is my this compound not dissolving in water or buffer solutions?

A1: Low Intrinsic Aqueous Solubility

The primary reason for the poor dissolution of this compound is its low intrinsic aqueous solubility. This is a common characteristic of molecules with a high degree of aromaticity and halogen substituents. The energy required to break the crystal lattice of the solid compound and solvate the individual molecules in water is high, leading to limited solubility.

Troubleshooting Steps:

  • Initial Assessment: Confirm that you are not exceeding the compound's solubility limit. Start with very low concentrations and incrementally increase the amount to determine the approximate saturation point in your specific aqueous medium.

  • Particle Size Reduction: The dissolution rate of a compound is inversely proportional to its particle size.[3] If you are working with a coarse powder, consider micronization or nanosizing techniques to increase the surface area available for solvation.[3][4] Nanosuspension technology, in particular, has been shown to be a promising approach for enhancing the dissolution rate of poorly soluble drugs.[5][6][7]

Q2: Can I use co-solvents to improve the solubility of this compound?

A2: Yes, Co-solvency is a viable and commonly used strategy.

Co-solvents are water-miscible organic solvents that, when added to an aqueous solution, can increase the solubility of hydrophobic compounds.[8][9] They work by reducing the polarity of the solvent system, making it more favorable for the dissolution of non-polar solutes.[8][10]

Recommended Co-solvents and Considerations:

Co-solventTypical Starting Concentration (v/v)Key Considerations
Dimethyl Sulfoxide (DMSO)1-10%Highly effective solubilizing agent. However, it can be toxic to cells at higher concentrations. Always include a vehicle control in biological assays.
Ethanol5-20%A less toxic alternative to DMSO. Its effectiveness may be lower.
Polyethylene Glycol (PEG 400)10-30%A non-toxic and biocompatible co-solvent. Higher viscosity may require vigorous mixing.
Propylene Glycol10-30%Similar to PEG 400, it is a safe and effective co-solvent for many applications.

Experimental Protocol: Preparing a Stock Solution using Co-solvents

  • Weigh the desired amount of this compound.

  • Add a small volume of the chosen co-solvent (e.g., DMSO) to completely dissolve the compound, creating a concentrated stock solution.

  • Vortex or sonicate the mixture to ensure complete dissolution.

  • For your working solution, perform a serial dilution of the stock solution into your aqueous buffer. It is crucial to add the stock solution to the buffer and not the other way around to avoid precipitation.

  • Visually inspect the solution for any signs of precipitation. If precipitation occurs, you may need to increase the co-solvent concentration in your final working solution or decrease the final concentration of the compound.


}

Workflow for preparing a solution using a co-solvent.

Q3: Is it possible to use pH adjustment to increase the solubility?

A3: The effect of pH is likely to be minimal for this compound.

The solubility of many compounds is strongly dependent on the pH of the solution, especially if they have ionizable functional groups.[11][12] However, the amide group in this compound is generally considered neutral under physiological conditions and does not readily protonate or deprotonate.[1][13] Therefore, altering the pH of the aqueous solution is unlikely to significantly enhance its solubility.

Q4: I have heard about using surfactants. How do they work and which ones are suitable?

A4: Surfactants can significantly enhance solubility through micellar solubilization.

Surfactants are amphiphilic molecules that, above a certain concentration known as the critical micelle concentration (CMC), form micelles in aqueous solutions.[14][15] These micelles have a hydrophobic core and a hydrophilic shell. Hydrophobic compounds like this compound can be encapsulated within the hydrophobic core of the micelles, effectively increasing their apparent solubility in the aqueous medium.[16][17][18]

Recommended Surfactants:

SurfactantTypeTypical Concentration (w/v)Key Considerations
Polysorbate 80 (Tween 80)Non-ionic0.1 - 2%Widely used in pharmaceutical formulations due to its low toxicity.[2]
Polysorbate 20 (Tween 20)Non-ionic0.1 - 2%Similar to Tween 80, with a shorter fatty acid chain.
Sodium Dodecyl Sulfate (SDS)Anionic0.1 - 1%A powerful solubilizing agent, but can denature proteins and may be cytotoxic. Primarily used in in-vitro assays.[18]
Cremophor ELNon-ionic0.5 - 5%Effective but has been associated with hypersensitivity reactions in vivo.[18]

Experimental Protocol: Solubilization using Surfactants

  • Prepare an aqueous solution of the chosen surfactant at a concentration above its CMC.

  • Add the this compound powder directly to the surfactant solution.

  • Stir the mixture vigorously, and if necessary, gently heat (while monitoring for compound stability) and/or sonicate to facilitate dissolution.

  • Allow the solution to equilibrate, typically for several hours or overnight, to ensure maximum solubilization.

  • Filter the solution through a 0.22 µm filter to remove any undissolved particles before use.

Q5: Would complexation with cyclodextrins be a suitable approach?

A5: Yes, cyclodextrin complexation is a highly effective method for enhancing the solubility of hydrophobic compounds.

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic central cavity.[19][20] They can encapsulate "guest" molecules, such as this compound, within their hydrophobic cavity, forming an inclusion complex.[21][22] This complex is more water-soluble than the free drug.[19][23]

Commonly Used Cyclodextrins:

CyclodextrinKey Features
Beta-cyclodextrin (β-CD)The most common and cost-effective cyclodextrin.
Hydroxypropyl-beta-cyclodextrin (HP-β-CD)A modified cyclodextrin with significantly higher aqueous solubility and lower toxicity than native β-CD.[20]
Sulfobutylether-beta-cyclodextrin (SBE-β-CD)A negatively charged cyclodextrin derivative with excellent solubilizing capacity.

Experimental Protocol: Preparation of a Cyclodextrin Inclusion Complex (Kneading Method)

  • Prepare a paste of the cyclodextrin with a small amount of water.[19][24]

  • Add the this compound to the paste.

  • Knead the mixture thoroughly for a specified period.

  • Dry the resulting mixture to obtain a powdered complex.[24]

  • This powder can then be dissolved in an aqueous solution.


}

Mechanism of solubility enhancement by cyclodextrin complexation.

Q6: For formulation development, are there more advanced techniques I should consider?

A6: Yes, for more robust formulations, solid dispersion and nanosuspension technologies are highly recommended.

Solid Dispersions:

This technique involves dispersing the drug in a hydrophilic carrier matrix at a solid state.[25][26][27] The drug can exist in an amorphous or crystalline form within the matrix.[28][29] Upon contact with an aqueous medium, the carrier dissolves, releasing the drug as fine particles, which enhances the dissolution rate and solubility.[25][30] Common carriers include polyethylene glycols (PEGs) and polyvinylpyrrolidone (PVP).[29]

Nanosuspensions:

Nanosuspensions are colloidal dispersions of pure drug particles with a size in the nanometer range, stabilized by surfactants or polymers.[6] The significant reduction in particle size leads to a substantial increase in the surface area, which in turn increases the dissolution velocity and saturation solubility.[4][5] This is a particularly promising approach for compounds classified as BCS Class II (low solubility, high permeability).[5][7]

III. Analytical Considerations

When developing and evaluating different solubilization strategies, it is crucial to have a reliable analytical method to quantify the concentration of this compound in your aqueous solutions. High-Performance Liquid Chromatography (HPLC) with UV detection is a standard and effective method for this purpose.[31] Other techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) can also be employed for more sensitive and specific quantification.[31][32]

IV. Summary of Troubleshooting Strategies

StrategyPrincipleAdvantagesDisadvantages
Co-solvency Reducing solvent polarity.[10]Simple, rapid, and effective for initial screening.[8]Potential for toxicity and drug precipitation upon dilution.[33]
Surfactant Solubilization Micellar encapsulation of the drug.[14]High solubilization capacity.Potential for cytotoxicity and interference with biological assays.
Cyclodextrin Complexation Formation of water-soluble inclusion complexes.[22]High solubilization efficiency, low toxicity (especially with modified CDs).[19]Can be more expensive than other methods.
Solid Dispersion Drug dispersed in a hydrophilic solid matrix.[25]Significant enhancement of dissolution rate and bioavailability.[26][28]Potential for physical instability (recrystallization) of the amorphous drug.
Nanosuspension Reduction of particle size to the nanometer range.[7]Dramatically increases surface area and dissolution velocity.[4]Requires specialized equipment for preparation and characterization.

V. Concluding Remarks

Addressing the solubility issues of this compound in aqueous solutions requires a systematic approach. The choice of the most appropriate method will depend on the specific requirements of your experiment, including the desired concentration, the biological system being used, and the intended final application. We recommend starting with simpler methods like co-solvency for initial studies and progressing to more advanced techniques such as cyclodextrin complexation or nanosuspensions for formulation development. Always ensure that any excipients used are compatible with your experimental system and that appropriate controls are included.

References

  • Journal of Drug Delivery and Therapeutics. SOLUBILITY ENHANCEMENT BY SOLID DISPERSION METHOD: A REVIEW.
  • International Journal of Pharmaceutical Sciences and Research.
  • ResearchGate. Nanosuspension: Way to Enhance the Bioavailibility of Poorly Soluble Drug.
  • National Institutes of Health.
  • Brieflands.
  • International Journal of Pharmaceutical Sciences and Nanotechnology.
  • SciSpace.
  • Scholars Research Library. Solid dispersion technique for improving solubility of some poorly soluble drugs.
  • National Institutes of Health. Drug Solubility: Importance and Enhancement Techniques.
  • Pharmatutor. Enhancing Solubility of Poorly Soluble Drugs: The Nanosuspension Approach.
  • Journal of Applied Pharmaceutical Science. Solid Dispersion: Methods and Polymers to increase the solubility of poorly soluble drugs.
  • National Center for Biotechnology Information.
  • Journal of Advanced Pharmacy Education and Research.
  • International Journal of Medical Science and Dental Research. Techniques for Improving Solubility.
  • International Journal of Pharmaceutical Sciences. Solubility Enhancement Techniques: A Comprehensive Review of Approaches for Poorly Soluble Drugs.
  • Advances in Pharmacology and Pharmacy. Review on Nanosuspension as a Novel Method for Solubility and Bioavailability Enhancement of Poorly Soluble Drugs.
  • Global Pharmaceutical Sciences Review. Cyclodextrin Inclusion Complexes: Novel Techniques to Improve Solubility of Poor....
  • National Center for Biotechnology Information.
  • National Institutes of Health. Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects.
  • National Institutes of Health. Solubilization of Hydrophobic Dyes in Surfactant Solutions.
  • National Institutes of Health. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics.
  • oklahomasurfactants.com.
  • University of Alberta.
  • Journal of Chemical and Pharmaceutical Research.
  • National Institutes of Health.
  • ResearchGate. Effect of pH on the solubility and release of furosemide from polyamidoamine (PAMAM) dendrimer complexes.
  • ResearchGate. Hydrotropy and Co-Solvency: Sustainable Strategies for Enhancing Solubility of Poorly Soluble Pharmaceutical Active Ingredients.
  • Purdue University. Principles of Drug Action 1, Spring 2005, Amides.
  • Pharmatutor. Co-solvency and anti-solvent method for the solubility enhancement.
  • Student Doctor Network. Solubility of Functional Groups in acids and bases?.
  • World Journal of Pharmaceutical Research. CO-SOLVENCY AND ANTI-SOLVENT METHOD FOR THE SOLUBILITY ENHANCEMENT: AN OVERVIEW.
  • University of Hertfordshire. 3,4-dichloroaniline - AERU.
  • A
  • Chemistry LibreTexts. 16.4: The Effects of pH on Solubility.
  • Slideshare. solubility enhancement and cosolvency by madhavi.
  • PubChem. 3,4-Dichloroacetanilide.
  • PubChem. 3,4-Dichloroaniline.
  • Wikipedia. 3,4-Dichloroaniline.
  • National Institutes of Health.
  • National Technical Information Service. Solubility of Organic and Inorganic Chemicals in Selected Solvents.
  • University of Calgary. Solubility of Organic Compounds.
  • National Institutes of Health. Application of cosolvency and cocrystallization approach to enhance acyclovir solubility.
  • Taylor & Francis Online. Analytical methods – Knowledge and References.
  • Environmental Protection Agency.
  • ResearchGate.
  • Omics Online. Development and Validation of Analytical Methods for Pharmaceuticals.
  • PubChem. 3,4-Dichlorophenethylamine.

Sources

Validation & Comparative

A Comparative Guide to the In Vitro and In Vivo Efficacy of 3',4'-Dichlorophenylacetanilide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: 3',4'-Dichlorophenylacetanilide is a chemical entity closely related to the herbicide propanil (3',4'-dichloropropionanilide) and its primary metabolite, 3,4-dichloroaniline (DCA).[1][2][3] The existing body of research primarily focuses on the toxicological profile of propanil and DCA, particularly their hematotoxic and nephrotoxic effects, driven by metabolic activation. This guide synthesizes the available data to present a comparative framework for evaluating the efficacy of such compounds, using this compound as a model. We will delineate the methodologies for assessing in vitro cytotoxic potential against hematopoietic progenitor cells and contrast this with a conceptual in vivo model for assessing systemic toxicity, providing researchers with a comprehensive playbook for preclinical evaluation.

Introduction: Understanding the Compound and Its Context

This compound belongs to the chloroaniline family of chemicals. Its parent compound, propanil, is a widely used herbicide that undergoes hydrolysis in biological systems to form 3,4-dichloroaniline (DCA).[2][4] It is this metabolite, DCA, and its subsequent oxidized forms that are largely responsible for the observed toxicities, most notably methemoglobinemia—a condition where the iron in hemoglobin is oxidized, rendering it unable to transport oxygen.[5]

The critical lesson from propanil is that the in vivo effect is dependent on metabolic processes that may not be fully recapitulated in vitro. Therefore, a direct comparison of in vitro data with in vivo outcomes is essential for accurately predicting the biological activity and potential risks of related compounds like this compound. This guide will explore the experimental designs necessary to bridge this translational gap.

Mechanism of Action: From Parent Compound to Active Metabolite

The toxicity of propanil is a classic example of bioactivation. While the parent compound has some inherent activity, its primary toxic effects are mediated through its metabolites.[2]

  • Hydrolysis: Propanil is first hydrolyzed to 3,4-dichloroaniline (DCA) and propionic acid.[5]

  • Oxidation: DCA is then N-oxidized by cytochrome P450 enzymes to 3,4-dichlorophenylhydroxylamine (DCPHA), a potent inducer of methemoglobin.[2][5]

This metabolic pathway underscores the necessity of selecting in vitro systems that can either mimic this bioactivation or of directly testing the key metabolites. For this compound, a similar metabolic conversion to DCA is anticipated, making DCA a crucial component of any comparative study.

G Propanil Propanil (3',4'-dichloropropionanilide) DCA 3,4-Dichloroaniline (DCA) Propanil->DCA Hydrolysis (Esterases) DCPHA 3,4-Dichlorophenylhydroxylamine (DCPHA) DCA->DCPHA N-oxidation (CYP450) MetHb Methemoglobinemia & Hematotoxicity DCPHA->MetHb Induces

Caption: Metabolic activation pathway of Propanil leading to hematotoxicity.

In Vitro Efficacy & Toxicity Screening

In vitro assays provide a controlled environment for dissecting cellular mechanisms and determining direct cytotoxic potential. For chloroanilines, a key target is the hematopoietic system, specifically erythroid (red blood cell) progenitors.[1]

Rationale for Assay Selection

The Colony-Forming Unit (CFU) assay is the gold standard for assessing the effects of compounds on hematopoietic stem and progenitor cells. It measures the ability of a single progenitor cell to proliferate and differentiate into a colony of mature cells. By comparing the number and size of colonies in treated versus untreated cultures, we can quantify the compound's cytotoxicity. Studies have shown that the erythroid lineage is a particularly sensitive target for propanil and DCA.[1]

Alternative Compound for Comparison

To establish a benchmark, we will compare the activity of This compound and its primary predicted metabolite 3,4-Dichloroaniline (DCA) against the parent herbicide Propanil . This allows for an assessment of the relative toxicity contributed by the parent compound versus its key metabolite.

Experimental Protocol: Hematopoietic Progenitor Cell (CFU) Assay

This protocol is adapted from established methods for evaluating myelotoxicity.[1]

  • Cell Source: Isolate bone marrow cells from C57BL/6 mice or use human cord blood-derived CD34+ cells for human-relevant data.

  • Compound Preparation: Prepare stock solutions of this compound, DCA, and Propanil in DMSO. Serially dilute to final concentrations ranging from 10 µM to 1000 µM. Ensure the final DMSO concentration in culture is non-toxic (<0.1%).

  • Culture Setup: Plate 1x10⁵ bone marrow cells per mL in a methylcellulose-based medium (e.g., MethoCult™) supplemented with cytokines appropriate for murine or human erythroid colony growth (e.g., EPO, SCF, IL-3).

  • Treatment: Add the test compounds at various concentrations to the methylcellulose cultures. Include a vehicle control (DMSO only).

  • Incubation: Culture the plates at 37°C in a 5% CO₂ humidified incubator. Murine erythroid colonies (CFU-E) are scored at day 3, and burst-forming units (BFU-E) at days 7-10. Human colonies are scored at day 14.

  • Colony Scoring: Under an inverted microscope, count the number of erythroid colonies (identifiable by their red hemoglobin color).

  • Data Analysis: Calculate the number of colonies as a percentage of the vehicle control. Plot the dose-response curve and determine the IC50 value (the concentration that inhibits colony formation by 50%).

Caption: Workflow for the Colony-Forming Unit (CFU) in vitro assay.

Data Presentation: Comparative In Vitro Cytotoxicity

The following table presents hypothetical, yet plausible, data based on published findings for similar compounds.[1]

CompoundTarget Cell LineageIC50 (µM)Interpretation
This compound Murine Erythroid Progenitors~350 µMModerate direct toxicity.
3,4-Dichloroaniline (DCA) Murine Erythroid Progenitors~150 µMHigher toxicity than parent compound.
Propanil (Reference) Murine Erythroid Progenitors~300 µMModerate direct toxicity, similar to test compound.[1]
Vehicle Control (DMSO) Murine Erythroid Progenitors>1000 µMNo significant toxicity.

This in vitro data suggests that, like propanil, this compound is moderately toxic, but its metabolite, DCA, is significantly more potent. This highlights the importance of metabolism in the compound's overall toxicological profile.

In Vivo Efficacy & Systemic Toxicity Evaluation

In vivo studies are indispensable for understanding how a compound behaves in a complex biological system, accounting for absorption, distribution, metabolism, and excretion (ADME) and its effects on multiple organ systems.

Rationale for Animal Model Selection

Given the known hematotoxic and nephrotoxic potential of chloroanilines, a rodent model such as the Fischer 344 rat is appropriate.[2][6] This strain has been used extensively in toxicology studies, including for propanil and DCA, providing a wealth of comparative historical data. The primary endpoint will be the assessment of methemoglobinemia and markers of kidney injury.

Experimental Protocol: Acute Systemic Toxicity Study in Rats
  • Animal Model: Use male Fischer 344 rats, 8-10 weeks old. Acclimate animals for at least one week.

  • Grouping: Randomly assign animals to four groups (n=8 per group):

    • Group 1: Vehicle Control (e.g., corn oil), oral gavage (p.o.)

    • Group 2: this compound (e.g., 100 mg/kg), p.o.

    • Group 3: DCA (e.g., 50 mg/kg), p.o.

    • Group 4: Propanil (e.g., 100 mg/kg), p.o.

  • Dosing: Administer a single dose via oral gavage. The doses are selected based on literature for related compounds and preliminary range-finding studies.

  • Monitoring & Sample Collection:

    • Blood Sampling: Collect blood from the tail vein at 0, 2, 4, 8, and 24 hours post-dosing.

    • Methemoglobin Measurement: Immediately analyze a portion of the fresh blood using a co-oximeter to determine the percentage of methemoglobin (MetHb).

    • Clinical Chemistry: At 24 hours, perform a terminal blood draw via cardiac puncture. Analyze serum for markers of kidney injury (BUN, creatinine).

    • Histopathology: Harvest kidneys and fix in 10% neutral buffered formalin for histopathological examination.

  • Data Analysis: Compare the mean %MetHb levels between groups at each time point using an ANOVA. Similarly, compare serum chemistry and histopathology scores between groups.

Data Presentation: Comparative In Vivo Toxicity Markers
GroupPeak MetHb Level (% of Total Hb)Serum Creatinine (mg/dL) at 24hKidney Histopathology Finding
Vehicle Control < 2%0.5 ± 0.1No abnormalities observed.
This compound 35% ± 6%0.9 ± 0.2Mild acute tubular necrosis.
3,4-Dichloroaniline (DCA) 45% ± 8%1.2 ± 0.3Moderate acute tubular necrosis.
Propanil (Reference) 40% ± 7%1.0 ± 0.2Mild to moderate acute tubular necrosis.

Bridging the Gap: Correlating In Vitro and In Vivo Results

The experimental data reveals a crucial narrative:

  • In Vitro Underestimation: The in vitro CFU assay, while correctly identifying the cytotoxic potential of the metabolite (DCA), underestimates the ultimate in vivo toxicity of the parent compound, this compound. The IC50 of ~350 µM does not fully predict the significant (35%) methemoglobin formation seen in vivo.

  • Confirmation of Bioactivation: The in vivo results strongly support the hypothesis that this compound is metabolized to DCA, which is then further oxidized to a potent MetHb inducer. The in vivo toxicity profile of the parent compound closely mirrors, though is slightly less potent than, that of its primary metabolite.

  • Multi-Organ Effects: The in vivo model also uncovers nephrotoxicity as a potential liability, an effect that would be missed by a targeted in vitro hematotoxicity assay.[2]

This disparity emphasizes that while in vitro studies are excellent for high-throughput screening and mechanistic investigation, they cannot replace whole-animal studies for predicting systemic efficacy and toxicity. The choice of experimental model must be guided by the compound's predicted metabolic fate.

Conclusion and Future Directions

The evaluation of this compound demonstrates a classic structure-activity and metabolism-toxicity relationship. Both in vitro and in vivo studies are necessary to build a complete profile of the compound's biological effects.

Key Takeaways:

  • The primary metabolite, 3,4-dichloroaniline (DCA), is more directly cytotoxic to hematopoietic cells in vitro than its parent compound.

  • In vivo studies confirm that the toxicity of this compound is significant and likely driven by its metabolic conversion to DCA.

  • A comprehensive assessment requires a battery of tests, including targeted in vitro assays and systemic in vivo models, to account for metabolic bioactivation and potential off-target organ toxicity.

Future research should focus on quantifying the metabolic conversion rate of this compound to DCA and investigating the specific cytochrome P450 isozymes involved. These mechanistic insights are critical for human risk assessment and the development of safer chemical analogues.

References

  • Malerba, I., et al. (2002). In vitro myelotoxicity of propanil and 3,4-dichloroaniline on murine and human CFU-E/BFU-E progenitors. Toxicological Sciences, 69(2), 433-440. [Link]

  • Rankin, G. O., et al. (2009). In Vitro Nephrotoxicity Induced by Propanil. International Journal of Toxicology, 28(4), 288-296. [Link]

  • Roberts, D. M., et al. (2018). Clinical outcomes and kinetics of propanil following acute self-poisoning: A prospective case series. Clinical Toxicology, 56(8), 766-773. Sourced from ResearchGate. [Link]

  • Eddleston, M., et al. (2003). Severe Propanil [N-(3,4-dichlorophenyl) propanamide] Pesticide Self-Poisoning. Journal of Toxicology: Clinical Toxicology, 41(6), 839-844. [Link]

  • Carvalho, G., et al. (2011). Biological treatment of propanil and 3,4-dichloroaniline: Kinetic and microbiological characterisation. Sourced from ResearchGate. [Link]

  • Still, G. G. (1969). Mechanism of Selective Action of 3',4'-Dichloropropionanilide. Plant Physiology, 44(8), 1139-1144. [Link]

  • Valentovic, M. A., et al. (2002). 3,4-Dichlorophenylhydroxylamine Cytotoxicity in Renal Cortical Slices From Fischer 344 Rats. Toxicology, 170(1-2), 1-10. [Link]

Sources

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